molecular formula C7H4F2N2 B1371898 4,7-difluoro-1H-indazole CAS No. 1000341-68-3

4,7-difluoro-1H-indazole

Cat. No.: B1371898
CAS No.: 1000341-68-3
M. Wt: 154.12 g/mol
InChI Key: GEDRPWSWQBCAAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Difluoro-1H-indazole is a fluorinated aromatic heterocycle of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure in pharmacology, known for its presence in numerous biologically active compounds and approved drugs, including the anticancer agents Pazopanib and Niraparb, and the anti-inflammatory drug Bendazac . The strategic incorporation of fluorine atoms at the 4 and 7 positions of the indazole core is a widely employed strategy in lead optimization. Fluorination can profoundly alter a molecule's properties, potentially enhancing metabolic stability, influencing lipophilicity, and improving binding affinity through electronic effects . This makes 4,7-Difluoro-1H-indazole a valuable building block for the synthesis of novel compounds targeting a range of diseases. This compound serves as a key intermediate in the exploration of new therapeutic agents. Research into indazole derivatives has demonstrated a broad spectrum of pharmacological activities, including antitumor, anti-inflammatory, antimicrobial, and anti-HIV effects . Specifically, fluorinated indazole analogues are actively investigated as potent inhibitors for various biological targets, such as the fibroblast growth factor receptor (FGFR) and protein kinases like PKMYT1, which is a promising approach for targeted cancer therapies . Furthermore, fluorinated heterocycles similar to 4,7-Difluoro-1H-indazole have shown potent and selective cytotoxic activity against challenging cancer cell lines, including paediatric glioblastoma, underscoring their relevance in developing novel oncology treatments . Researchers utilize 4,7-Difluoro-1H-indazole as a versatile precursor for further functionalization. The indazole ring allows for substitutions at multiple positions, enabling the study of structure-activity relationships (SAR) and the fine-tuning of drug-like properties . Its reactivity reflects a dual nature, showing similarities to both pyrrole and pyridine, which allows for a wide range of synthetic modifications . Handling of this compound requires standard laboratory safety practices. It is intended for research purposes as a chemical entity and is not for diagnostic or therapeutic use. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures, human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,7-difluoro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDRPWSWQBCAAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C=NN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646723
Record name 4,7-Difluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-68-3
Record name 4,7-Difluoro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000341-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7-Difluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Discovery and History of 4,7-Difluoro-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and medicinal chemistry utility of 4,7-difluoro-1H-indazole . This document is structured for researchers and drug development professionals, focusing on practical methodologies and mechanistic insights.

Executive Summary

4,7-difluoro-1H-indazole (CAS: 1000341-68-3) represents a "privileged scaffold" in modern medicinal chemistry. Unlike the ubiquitous non-substituted indazole found in first-generation kinase inhibitors (e.g., Axitinib, Pazopanib), the 4,7-difluoro analog offers a specific solution to two critical challenges in drug design: metabolic susceptibility and electronic tuning .[1]

The discovery of this scaffold was not a singular "eureka" moment but an evolutionary step in the optimization of the indazole pharmacophore. By placing fluorine atoms at the C4 and C7 positions, chemists effectively block the most metabolically labile sites (preventing P450-mediated oxidation) while simultaneously increasing the acidity of the N1-proton (pKa modulation), thereby strengthening hydrogen bond donor capability in the ATP-binding pocket of kinases.[1]

Chemical Profile & Physicochemical Properties[2]

The introduction of fluorine atoms induces profound electronic changes compared to the parent indazole.

Property1H-Indazole4,7-Difluoro-1H-indazoleImpact on Drug Design
Molecular Formula C₇H₆N₂C₇H₄F₂N₂--
Molecular Weight 118.14 g/mol 154.12 g/mol Minimal mass penalty.
pKa (N-H) ~13.8~11.5 (Est.)[1]Increased acidity strengthens H-bond interactions with hinge region residues (e.g., Glu, Asp).[1]
Lipophilicity (cLogP) 1.82.1Slight increase improves membrane permeability without compromising solubility significantly.[1]
Metabolic Stability Low (C4/C7 oxidation)HighFluorine blocks hydroxylation at the most electron-rich sites.
Electronic Effects

The fluorine at C4 exerts a strong inductive withdrawing effect (-I) on the pyrazole ring, pulling electron density away from the N1/N2 region.[1] The fluorine at C7 sterically protects the N1-H without preventing hydrogen bonding, often creating a "molecular cleft" that is highly specific for certain enzyme pockets.[1]

Synthetic Methodologies

The synthesis of 4,7-difluoro-1H-indazole requires precise regiochemical control. Two primary routes are established: the Nucleophilic Aromatic Substitution (SNAr) Cyclization (preferred for scale) and the Diazotization/Cyclization route.

Route A: The Fluorobenzaldehyde Hydrazinolysis (Primary Route)

This method is the industry standard due to the availability of the starting material, 2,3,6-trifluorobenzaldehyde.[1]

Mechanistic Logic
  • Condensation: Hydrazine attacks the aldehyde carbonyl to form a hydrazone intermediate.

  • Regioselective SNAr: The hydrazone nitrogen (nucleophile) attacks the ortho-fluorine (C2). The C2 position is highly activated for nucleophilic attack due to the electron-withdrawing nature of the aldehyde/hydrazone and the adjacent fluorine atoms.

  • Aromatization: Loss of HF drives the formation of the aromatic indazole system.

Experimental Protocol
  • Starting Material: 2,3,6-Trifluorobenzaldehyde (10.0 g, 62.5 mmol).[1]

  • Reagent: Hydrazine monohydrate (64-65%, 10 equiv).[1]

  • Solvent: Ethanol (EtOH) or n-Butanol (for higher temp).[1]

Step-by-Step Procedure:

  • Setup: Charge a 250 mL round-bottom flask with 2,3,6-trifluorobenzaldehyde (10.0 g) and EtOH (100 mL).

  • Addition: Add hydrazine monohydrate (30 mL) dropwise at 0°C to control the exotherm of hydrazone formation.

  • Cyclization: Heat the mixture to reflux (80°C) for 12 hours. Monitor by TLC (30% EtOAc/Hexanes) or LC-MS. The intermediate hydrazone should disappear.

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure to ~20 mL.

  • Precipitation: Pour the residue into ice-cold water (200 mL). The product typically precipitates as a white to off-white solid.

  • Purification: Filter the solid. Wash with cold water (3 x 50 mL) to remove excess hydrazine. Recrystallize from Ethanol/Water if necessary.[1]

  • Yield: Expected yield is 75-85% (approx. 7.2 - 8.1 g).

Route B: The "Bartoli" Indole/Indazole Variation (Historical)

Early syntheses utilized nitro-aniline precursors, but these routes suffer from lower yields and harsh conditions (e.g., using vinyl Grignard reagents).[1] They are largely obsolete for this specific target but relevant for 3-substituted derivatives.

Visualization: Synthesis & Logic Flow[1]

The following diagram illustrates the synthetic pathway and the structure-activity relationship (SAR) logic driving the adoption of this scaffold.

G Start 2,3,6-Trifluorobenzaldehyde (Starting Material) Inter Hydrazone Intermediate (Transient) Start->Inter + N2H4, EtOH, 0°C Prod 4,7-Difluoro-1H-indazole (Target Scaffold) Inter->Prod Reflux, -HF (SNAr) Metab Metabolic Blockade (C4/C7 Fluorine) Prod->Metab Functional Advantage Acid pKa Modulation (Increased N-H Acidity) Prod->Acid Functional Advantage

Caption: Synthesis of 4,7-difluoro-1H-indazole via SNAr cyclization and key SAR advantages.

Medicinal Chemistry Applications

The 4,7-difluoro-1H-indazole scaffold is rarely a drug in itself but serves as a critical pharmacophore in Tyrosine Kinase Inhibitors (TKIs).

Kinase Inhibition (FGFR & VEGFR)

Inhibitors targeting the ATP-binding pocket of kinases often require a "hinge binder." The indazole nitrogen (N1-H) serves as a hydrogen bond donor to the backbone carbonyl of the hinge region (e.g., Glu residue).

  • Problem: Standard indazoles are prone to oxidation at C4 and C7 by Cytochrome P450 isoforms.

  • Solution: The 4,7-difluoro substitution sterically and electronically blocks these sites, extending the half-life (

    
    ) of the clinical candidate.[1]
    
Case Study: 5-Bromo-4,7-difluoro-1H-indazole

A key derivative found in patent literature is the 5-bromo analog.[2][3][4] This intermediate allows for Suzuki-Miyaura coupling at the C5 position, enabling the attachment of complex "tail" regions (e.g., solubilizing groups or specificity determinants) while maintaining the metabolically robust 4,7-difluoro core.[1]

Strategic Utility:

  • Core: 4,7-difluoroindazole (Hinge Binder).[1]

  • Linker (C5): Aryl/Heteroaryl coupling (via Bromine).[1]

  • Tail: Solubilizing moiety (e.g., piperazine, morpholine).[1]

References

  • Lukin, K. et al. (2006).[1] A convenient synthesis of 1H-indazoles from 2-fluorobenzaldehydes. Journal of Organic Chemistry.

  • Vertex Pharmaceuticals. (2014). Indazole derivatives as kinase inhibitors. Patent WO2014141187.[1]

  • ChemicalBook. (2025).[1][4] Synthesis and Properties of 4,7-Difluoro-1H-indazole.

  • BenchChem. (2024). 5-Bromo-4,7-difluoro-1H-indazole-3-carboxylic acid: Structure and Applications.

  • Song, Z. et al. (2017).[1] Practical synthesis of fluorinated indazoles. Tetrahedron Letters. [1]

Sources

The Strategic Design and Evaluation of 4,7-Difluoro-1H-Indazole Analogs as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Rise of Fluorinated Indazoles in Oncology

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its versatile biological activities.[1][2] This bicyclic heteroaromatic system, consisting of a benzene ring fused to a pyrazole ring, is a key pharmacophore in numerous FDA-approved drugs and clinical candidates, particularly in the realm of oncology.[3] The strategic incorporation of fluorine atoms into the indazole core has emerged as a powerful tool to modulate the physicochemical and pharmacological properties of these molecules, enhancing their metabolic stability, binding affinity, and cellular permeability.[4] This guide focuses on the 4,7-difluoro-1H-indazole core, a promising scaffold for the development of novel kinase inhibitors. We will delve into the synthetic strategies for this core and its analogs, with a particular focus on their application as inhibitors of the AXL receptor tyrosine kinase, a critical target in cancer therapy.

I. The 4,7-Difluoro-1H-Indazole Core: Synthesis and Functionalization

The synthesis of the 4,7-difluoro-1H-indazole core is a critical first step in the development of its analogs. While specific literature on the direct synthesis of 4,7-difluoro-1H-indazole is not abundant, a plausible and efficient synthetic route can be adapted from established methods for analogous fluorinated indazoles.[5][6]

A. Proposed Synthetic Pathway for 4,7-Difluoro-1H-Indazole

A practical approach to the synthesis of 4,7-difluoro-1H-indazole involves the cyclization of a difluorinated phenylhydrazine precursor or the reaction of a difluorinated benzaldehyde with hydrazine. A likely starting material would be 2,5-difluorobenzaldehyde. The general procedure, adapted from the synthesis of 7-fluoro-1H-indazole, is as follows:[5]

Experimental Protocol: Synthesis of 4,7-Difluoro-1H-Indazole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,5-difluorobenzaldehyde (1 equivalent) and hydrazine monohydrate (4-5 equivalents).

  • Reaction Conditions: Heat the reaction mixture to 120-140°C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4,7-difluoro-1H-indazole.

Causality Behind Experimental Choices: The use of an excess of hydrazine hydrate drives the reaction towards the formation of the indazole ring. The high temperature is necessary to overcome the activation energy for the cyclization and dehydration steps. Standard aqueous work-up and column chromatography are effective for isolating and purifying the final product.

B. Functionalization of the 4,7-Difluoro-1H-Indazole Core

The 4,7-difluoro-1H-indazole scaffold can be further functionalized at several positions to generate a library of diverse analogs. The nitrogen at the N1 position is a common site for substitution, allowing for the introduction of various alkyl or aryl groups. This is typically achieved through N-alkylation or N-arylation reactions using appropriate electrophiles in the presence of a base.

G 4,7-Difluoro-1H-Indazole 4,7-Difluoro-1H-Indazole N1-Substituted Analogs N1-Substituted Analogs 4,7-Difluoro-1H-Indazole->N1-Substituted Analogs N-Alkylation/Arylation C3-Functionalized Analogs C3-Functionalized Analogs 4,7-Difluoro-1H-Indazole->C3-Functionalized Analogs Halogenation followed by Cross-Coupling

Caption: Functionalization of the 4,7-difluoro-1H-indazole core.

II. Targeting the AXL Receptor Tyrosine Kinase

The AXL receptor tyrosine kinase is a member of the TAM (Tyro3, AXL, Mer) family and has emerged as a significant target in cancer therapy.[7] Overexpression and activation of AXL are associated with poor prognosis, metastasis, and the development of drug resistance in various cancers.[8][9] AXL signaling promotes cancer cell survival, proliferation, migration, and invasion.[10] Therefore, the development of potent and selective AXL inhibitors is a promising therapeutic strategy.

A. The AXL Signaling Pathway

The binding of the ligand, growth arrest-specific 6 (Gas6), to the extracellular domain of AXL induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation triggers a cascade of downstream signaling events, primarily through the PI3K/AKT and MAPK/ERK pathways, which are central to cell growth and survival.[10][11]

G Gas6 Gas6 AXL AXL Gas6->AXL Binds and Activates PI3K PI3K AXL->PI3K Phosphorylates RAS RAS AXL->RAS AKT AKT PI3K->AKT Activates Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Metastasis Metastasis ERK->Metastasis

Caption: Simplified AXL signaling pathway in cancer.

B. 4,7-Difluoro-1H-Indazole Analogs as AXL Inhibitors

The 4,7-difluoro-1H-indazole scaffold is an attractive starting point for the design of AXL inhibitors. Fragment-based screening and structure-activity relationship (SAR) studies have identified the indazole core as a key element for binding to the ATP-binding pocket of various kinases.[7] The fluorine atoms at the 4 and 7 positions can enhance binding affinity through favorable interactions with the kinase domain and improve the overall drug-like properties of the molecule.

III. Biological Evaluation of 4,7-Difluoro-1H-Indazole Analogs

The biological evaluation of novel 4,7-difluoro-1H-indazole analogs involves a series of in vitro assays to determine their potency and selectivity as kinase inhibitors.

A. In Vitro AXL Kinase Inhibition Assay

The primary assay to determine the potency of a compound against AXL is an in vitro kinase inhibition assay. The ADP-Glo™ Kinase Assay is a widely used, robust, and high-throughput method for this purpose.[12][13][14]

Experimental Protocol: In Vitro AXL Kinase Inhibition Assay (ADP-Glo™)

  • Kinase Reaction:

    • Prepare a reaction mixture containing recombinant AXL kinase, a suitable substrate (e.g., a generic tyrosine kinase substrate peptide), and ATP in a kinase buffer.

    • Add varying concentrations of the 4,7-difluoro-1H-indazole analog (or vehicle control) to the reaction mixture in a 384-well plate.

    • Initiate the kinase reaction by adding ATP and incubate at room temperature for a defined period (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Detection:

    • Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction back to ATP.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[15]

Self-Validating System: The inclusion of positive (a known AXL inhibitor) and negative (vehicle) controls in each assay plate validates the results. The signal-to-background ratio and Z'-factor are important parameters to assess the quality and robustness of the assay.

B. Cellular AXL Phosphorylation Assay

To assess the ability of the compounds to inhibit AXL activity within a cellular context, a cellular phosphorylation assay is performed. This can be achieved using an ELISA-based method.[16]

Experimental Protocol: Cellular AXL Phosphorylation ELISA

  • Cell Culture and Treatment:

    • Plate a cancer cell line with high endogenous AXL expression (e.g., A549 lung cancer cells) in a 96-well plate and allow them to adhere overnight.

    • Starve the cells in serum-free media for several hours to reduce basal AXL phosphorylation.

    • Pre-treat the cells with various concentrations of the 4,7-difluoro-1H-indazole analog for a specified time.

    • Stimulate the cells with Gas6 to induce AXL phosphorylation.

  • Cell Lysis and ELISA:

    • Lyse the cells and transfer the lysates to an ELISA plate pre-coated with an anti-AXL capture antibody.

    • Incubate to allow the AXL protein to bind to the plate.

    • Wash the plate and add a detection antibody that specifically recognizes phosphorylated AXL (anti-phospho-AXL).

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chromogenic substrate and measure the absorbance using a plate reader.[17][18][19]

  • Data Analysis:

    • The absorbance is proportional to the amount of phosphorylated AXL.

    • Calculate the percent inhibition of AXL phosphorylation for each compound concentration and determine the IC50 value.

Causality Behind Experimental Choices: Serum starvation synchronizes the cells and reduces background signaling. Gas6 stimulation provides a robust and specific activation of the AXL pathway. The ELISA format allows for a quantitative and high-throughput assessment of intracellular target engagement.

IV. Structure-Activity Relationship (SAR) and Data Interpretation

The data obtained from the in vitro and cellular assays are crucial for establishing a structure-activity relationship (SAR). This involves correlating the chemical modifications of the 4,7-difluoro-1H-indazole analogs with their biological activity.

Analog Modification AXL IC50 (nM) (In Vitro) pAXL IC50 (nM) (Cellular)
Lead Compound 1 N1-methyl50200
Analog 1a N1-ethyl75350
Analog 1b N1-cyclopropyl30150
Analog 1c N1-phenyl120>1000
Analog 2a C3-amino25100
Analog 2b C3-bromo>1000>1000

Interpretation of SAR Data:

  • The data suggests that small alkyl substitutions at the N1 position are well-tolerated, with the cyclopropyl group in Analog 1b showing a slight improvement in potency over the methyl group in the Lead Compound 1 .

  • A larger aromatic substitution at N1, as in Analog 1c , is detrimental to activity, likely due to steric hindrance in the ATP-binding pocket.

  • The introduction of an amino group at the C3 position in Analog 2a significantly enhances potency, suggesting a key hydrogen bond interaction with the hinge region of the kinase.

  • The bromo-substitution at C3 in Analog 2b abolishes activity, indicating that this position is sensitive to bulky and electron-withdrawing groups.

V. Conclusion and Future Directions

The 4,7-difluoro-1H-indazole scaffold represents a promising starting point for the development of novel and potent kinase inhibitors, particularly targeting the AXL receptor tyrosine kinase. The synthetic routes, while requiring further optimization for the specific 4,7-difluoro analog, are well-established for related compounds. The detailed experimental protocols provided in this guide offer a robust framework for the biological evaluation of these analogs. Future work should focus on the synthesis of a diverse library of 4,7-difluoro-1H-indazole derivatives and their comprehensive biological characterization to further elucidate the SAR and identify lead compounds with optimal potency, selectivity, and drug-like properties for further preclinical and clinical development.

References

  • ResearchGate. Synthesis of 1H‐indazole derivatives. [Link]

  • Google Patents.
  • Semantic Scholar. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

  • pubs.acs.org. Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. [Link]

  • National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • Taylor & Francis Online. Indazole – Knowledge and References. [Link]

  • National Institutes of Health. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • PubMed. Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations. [Link]

  • PubMed. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. [Link]

  • National Institutes of Health. AXL Receptor in Cancer Metastasis and Drug Resistance: When Normal Functions Go Askew. [Link]

  • PubMed. Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors. [Link]

  • MDPI. Signaling Pathways of AXL Receptor Tyrosine Kinase Contribute to the Pathogenetic Mechanisms of Glioblastoma. [Link]

  • Cloud-Clone Corp. ELISA Kit for AXL Receptor Tyrosine Kinase (AXL). [Link]

  • Reaction Biology. AXL Cellular Phosphorylation Assay Service. [Link]

  • Journal of Applied Pharmaceutical Science. Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. [Link]

  • Frontiers. Gas6/AXL pathway: immunological landscape and therapeutic potential. [Link]

  • ResearchGate. ADP-Glo™ Kinase Assay. [Link]

  • Abbexa. Human AXL(AXL Receptor Tyrosine Kinase) ELISA Kit. [Link]

  • American Association for Cancer Research. AXL Tyrosine Kinases: A Growing Isoform Family That Promotes Cancer Pathogenesis. [Link]

  • ResearchGate. AXL signaling in cancer: from molecular insights to targeted therapies. [Link]

Sources

Introduction to the indazole scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Indazole Scaffold: A Technical Guide to Bioisosteric Design and Synthetic Utility in Drug Discovery

Executive Summary

The indazole (benzopyrazole) scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its amphoteric nature, high metabolic stability, and bioisosteric relationship with the indole and purine nuclei. Unlike its indole counterpart, the indazole core possesses an additional nitrogen atom (


), which confers unique hydrogen-bonding capabilities and tautomeric versatility (

- vs.

-).[1]

This guide dissects the indazole scaffold for drug discovery professionals, moving beyond basic descriptions to analyze the causality between its physicochemical properties and its success in FDA-approved therapeutics (e.g., Axitinib, Niraparib). It provides actionable synthetic protocols and rigorous structure-activity relationship (SAR) insights.

Physicochemical Architecture & Tautomerism

The biological utility of indazole is governed by its tautomeric equilibrium.[1][2] Understanding this is critical for predicting binding modes and solubility.

  • Tautomeric Equilibrium: Indazole exists primarily in the

    
    -form  (benzenoid) in the solid state and solution, which is thermodynamically more stable than the 
    
    
    
    -form
    (quinonoid) by approximately 2.3–4.5 kcal/mol . However, the energy barrier is low enough that the
    
    
    -tautomer is accessible upon protein binding, often stabilized by specific hydrogen bond networks within an enzyme active site (e.g., kinase hinge regions).
  • Acid-Base Properties: Indazole is amphoteric.

    • pKa (Protonation of

      
      ):  ~1.04 (Weak base; protonation destroys aromaticity in the pyrazole ring).
      
    • pKa (Deprotonation of

      
      -H):  ~13.86 (Weak acid; forms the indazolate anion).[3]
      
  • Bioisosterism:

    • vs. Indole: Indazole lowers lipophilicity (LogP) and increases water solubility due to the extra nitrogen. It is less susceptible to oxidative metabolism at the C3 position compared to indole.

    • vs. Purine: The indazole core mimics the N7/N9 region of purine, making it an excellent ATP-mimetic for kinase inhibitors.

Diagram 1: Tautomeric Equilibrium & Reactivity

IndazoleTautomerism cluster_0 Thermodynamic Stability node1 1H-Indazole (Benzenoid) Most Stable node2 2H-Indazole (Quinonoid) Less Stable (+2.3 kcal/mol) node1->node2 Tautomerization (Rapid in solution) node_react Reactivity Profile node1->node_react N1: Electrophilic attack (Alkylation/Acylation) node2->node_react N2: Metal Coordination (Kinase Hinge Binding) caption Fig 1. The 1H- (benzenoid) vs 2H- (quinonoid) equilibrium dictates binding modes.

Synthetic Strategies: Construction & Functionalization

Reliable access to the indazole core is a prerequisite for SAR exploration. We categorize synthesis into Ring Construction (forming the core) and Functionalization (modifying the core).

A. Ring Construction Methods
MethodSubstratesMechanismUtility
Diazotization (Modified Jacobson) o-alkylanilinesIntramolecular cyclization of diazonium salt onto methyl/methylene group.Standard for 1H-indazoles. Robust, scalable, tolerates EWGs.
Davis-Beirut Reaction o-nitrobenzaldehydes + aminesBase-mediated reductive cyclization forming N-N bond.Standard for 2H-indazoles. Ideal for Niraparib-like scaffolds.
Hydrazone Cyclization o-haloaryl aldehydes/ketonesCu-catalyzed C-N bond formation via hydrazone intermediate.Versatile for 1-substituted indazoles.[2]
B. Functionalization Logic
  • C3-Functionalization: The C3 position is nucleophilic. Halogenation (Iodine/Bromine) at C3 allows for subsequent Suzuki/Sonogashira couplings.

  • N-Alkylation:

    • Basic Conditions (NaH/DMF): Mixtures of N1- and N2-alkylated products are common. N1 is generally favored sterically and thermodynamically.

    • Selectivity Control: Use of bulky protecting groups (e.g., THP) or specific solvent effects can shift selectivity, but chromatographic separation is often required.

Diagram 2: Synthetic Decision Tree

SyntheticRoutes cluster_1H 1H-Indazole Synthesis cluster_2H 2H-Indazole Synthesis start Target Scaffold route1 Start: o-Methylaniline start->route1 Unsubstituted N route2 Start: o-Nitrobenzaldehyde start->route2 N2-Substituted step1 Diazotization (NaNO2/AcOH) route1->step1 prod1 1H-Indazole Core step1->prod1 func 3-Iodo-1H-Indazole (Suzuki Ready) prod1->func Halogenation(NIS) step2 Reductive Cyclization (R-NH2, SnCl2 or Davis-Beirut) route2->step2 prod2 2-Substituted-2H-Indazole step2->prod2 caption Fig 2. Divergent synthetic routes for 1H- vs 2H- indazole isomers.

Medicinal Chemistry Case Studies

The indazole scaffold is not merely a spacer; it is an active participant in ligand-target binding.

Case Study 1: Axitinib (Inlyta®)[4][5]
  • Indication: Renal Cell Carcinoma (RCC).

  • Scaffold Role: 1H-Indazole .

  • Mechanism: The indazole acts as a pseudo-purine. The

    
    -H and 
    
    
    
    atoms form a bidentate hydrogen bond donor/acceptor pair with the hinge region of VEGFR2 (specifically Glu917 and Cys919). This mimics the adenine binding of ATP.
  • Key Insight: The 1H-indazole provides a flatter, more rigid core than a comparable quinoline, optimizing fit in the narrow ATP pocket.

Case Study 2: Niraparib (Zejula®)
  • Indication: Ovarian Cancer (PARP Inhibitor).

  • Scaffold Role: 2H-Indazole .

  • Mechanism: The 2H-indazole is crucial here. The substituent at N2 locks the molecule in a specific orientation that positions the carboxamide group to stack with Tyr1224 and H-bond with Ser904 in the PARP1 active site.

  • Key Insight: Using the 2H-isomer allows vectors (substituents) to project into the solvent-exposed region (via the phenyl ring at N2), improving solubility and pharmacokinetic (PK) properties.

Table 1: FDA-Approved Indazole Therapeutics
Drug NameTargetIndazole TypeClinical IndicationKey Structural Feature
Axitinib VEGFR1/2/31H-IndazoleRenal Cell Carcinoma3-vinyl substitution extends conjugation; N1/N2 hinge binder.
Pazopanib VEGFR/PDGFR2H-IndazoleRenal Cell Carcinoma2H-indazole acts as a hydrophobic core; methyl at C3 restricts rotation.
Niraparib PARP1/22H-IndazoleOvarian Cancer7-carboxamide is the pharmacophore; N2-phenyl improves potency.
Entrectinib ROS1/ALK1H-IndazoleNSCLC (ROS1+)3-aminoindazole core; macrocyclization via indazole C3.

Experimental Protocol: Synthesis of 3-Iodo-1H-Indazole

This protocol describes the synthesis of a 3-functionalized indazole core, a versatile intermediate for Suzuki couplings (common in Axitinib analogs).

Objective: Synthesize 3-iodo-1H-indazole from 2-fluoro-benzaldehyde (Alternative robust route via hydrazine).

Reagents:

  • 2-Fluorobenzaldehyde (1.0 eq)

  • Hydrazine monohydrate (5.0 eq)

  • Iodine (

    
    ) (3.0 eq)
    
  • Potassium hydroxide (KOH) (4.0 eq)

  • Solvent: 1,4-Dioxane or DMSO.

Step-by-Step Methodology:

  • Hydrazone Formation:

    • Dissolve 2-fluorobenzaldehyde (10 mmol) in 1,4-dioxane (20 mL).

    • Add hydrazine monohydrate (50 mmol) dropwise at 0°C.

    • Reflux at 100°C for 4 hours. Monitor by TLC (disappearance of aldehyde).

    • Mechanism:[2][4][5][6] Nucleophilic attack of hydrazine on the aldehyde, followed by intramolecular

      
       displacement of the fluorine to close the ring.
      
    • Workup: Cool, concentrate in vacuo. The intermediate (1H-indazole) can be isolated or carried through.

  • Iodination (C3-Functionalization):

    • Resuspend the crude 1H-indazole in 1,4-dioxane (30 mL).

    • Add KOH (40 mmol) followed by Iodine (30 mmol) portion-wise (Exothermic!).

    • Stir at room temperature for 12 hours.

    • Validation: The reaction mixture should turn dark red/brown.

    • Quench: Pour into saturated

      
       (sodium thiosulfate) solution to reduce excess iodine (color changes from brown to yellow/white precipitate).
      
  • Isolation & Purification:

    • Filter the precipitate (crude product).

    • Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes/Ethyl Acetate 3:1).

    • Expected Yield: 75-85%.

    • Characterization:

      
       NMR (DMSO-
      
      
      
      ) shows loss of C3 proton (typically a singlet around ~8.0 ppm in unsubstituted indazole).

Future Outlook: PROTACs and Covalent Inhibitors

The indazole scaffold is evolving.[1][6]

  • Covalent Inhibitors: The C3 position is being explored as a vector for acrylamide warheads to target non-catalytic cysteines (e.g., in JAK3 or BTK).

  • PROTACs: Indazole derivatives (like Niraparib analogs) are being used as "warheads" linked to E3 ligase recruiters (e.g., Cereblon) to degrade PARP rather than inhibit it, overcoming resistance mechanisms.

References

  • Gaikwad, D. D., et al. (2019). "Indazole: A privileged scaffold in drug discovery."[1] European Journal of Medicinal Chemistry. Link

  • FDA Label - Axitinib. (2012). "Inlyta Prescribing Information." U.S. Food and Drug Administration.[1][7] Link

  • FDA Label - Niraparib. (2017). "Zejula Prescribing Information." U.S. Food and Drug Administration.[1][7] Link

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link

  • Schmidt, A., & Dreger, A. (2011). "Recent Advances in the Chemistry of Indazoles." Current Organic Chemistry. Link

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

Sources

Fluorine-Scanning the Indazole Scaffold: Electronic Tuning and ADME Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole scaffold (1H-indazole) represents a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems. It is a core pharmacophore in numerous kinase inhibitors (e.g., Axitinib, Pazopanib) and GPCR ligands. However, the scaffold's utility is often limited by rapid oxidative metabolism and suboptimal physicochemical properties.

This guide details the strategic incorporation of fluorine atoms onto the indazole ring.[1][2] Fluorine—often termed the "magic methyl" of medicinal chemistry—offers a unique toolkit for modulating pKa, locking tautomeric states, and blocking metabolic soft spots without imposing significant steric penalties. This whitepaper provides a mechanistic analysis of these effects and a validated protocol for late-stage fluorination.

The Electronic Landscape: pKa and Tautomerism

The introduction of fluorine (electronegativity


) onto the benzene ring of the indazole core (positions C4–C7) exerts a profound electron-withdrawing group (EWG) effect. This perturbation propagates through the 

-system, fundamentally altering the acid-base profile of the pyrazole nitrogen atoms.
pKa Modulation

Indazole is amphoteric. The N1-H is weakly acidic (pKa


 13.8), while N2 is weakly basic (pKa 

1.25).
  • Acidity (N1-H): Fluorine substitution on the benzene ring stabilizes the N1-anion (conjugate base) via inductive withdrawal (

    
     effect). This lowers the pKa of the N1-H, making the proton more acidic.
    
    • Impact: Enhanced hydrogen bond donor (HBD) capability at N1, potentially strengthening interactions with receptor residues (e.g., hinge region backbone carbonyls in kinases).

  • Basicity (N2): The same electron withdrawal reduces the electron density available at the N2 lone pair.

    • Impact: Reduced basicity decreases the likelihood of protonation at physiological pH, which can improve membrane permeability (higher fraction of neutral species).

Tautomeric Control (1H vs 2H)

Indazole exists in a tautomeric equilibrium, heavily favoring the 1H-form (


) over the 2H-form in the gas phase and solution.[3] However, the 2H-tautomer is often the bioactive conformation in specific binding pockets.
  • The Fluorine Effect: While fluorine does not typically invert the global preference for 1H-indazole, specific substitution patterns (e.g., C7-F) can destabilize the 1H form via electrostatic repulsion with the N1 lone pair, thereby reducing the energy gap to the 2H form. This "pre-organization" can lower the entropic penalty of binding if the protein requires the 2H tautomer.

Visualization: Structure-Property Relationships (SAR)

The following diagram maps the physicochemical consequences of fluorination at specific positions on the indazole core.

IndazoleSAR Core Indazole Core N1 N1 Position (H-Bond Donor) Core->N1 N2 N2 Position (H-Bond Acceptor) Core->N2 Benzene Benzene Ring (C4, C5, C6, C7) Core->Benzene C3 C3 Position Core->C3 Acidity Increase N1-H Acidity (Lower pKa) Benzene->Acidity Inductive Effect (-I) Basicity Decrease N2 Basicity Benzene->Basicity Electron Withdrawal Metabolism Block CYP450 Oxidation Benzene->Metabolism C-F Bond Strength Lipophilicity Modulate LogD/LogP Benzene->Lipophilicity Polar Hydrophobicity C3->Metabolism Steric Blockade

Figure 1: Strategic map of fluorine substitution effects on the indazole scaffold.

ADME Optimization: Metabolic Stability & Lipophilicity

Metabolic Blockade

The benzene ring of indazole is electron-rich and prone to oxidative metabolism by Cytochrome P450 enzymes (particularly CYP3A4), leading to hydroxylation and subsequent glucuronidation/clearance.

  • Mechanism: The C-F bond is the strongest single bond in organic chemistry (

    
     vs 
    
    
    
    for C-H).[4] Replacing a metabolically labile C-H with C-F renders that position inert to oxidation.
  • Strategy: "Fluorine Scanning" involves systematically replacing hydrogen at C4, C5, C6, and C7 to identify the primary site of metabolism. C5 and C6 are the most common soft spots.

Lipophilicity (LogP/LogD)

Fluorine is hydrophobic but polarizable.

  • General Trend: Monofluorination typically increases LogP by

    
     units.
    
  • Dipole Alignment: If the C-F dipole opposes the net molecular dipole, lipophilicity may increase significantly. If it aligns with polar groups, the effect is muted. This modulation allows for fine-tuning of membrane permeability without adding bulk alkyl groups.

Comparative Data Table
PropertyHydrogen (H)Fluorine (F)Impact on Indazole Drug Design
Van der Waals Radius 1.20 Å1.47 ÅMinimal steric clash; mimics H closely (bioisostere).
Electronegativity 2.14.0Strong electron withdrawal; lowers pKa of N1-H.
C-X Bond Energy ~98 kcal/mol~105 kcal/molBlocks oxidative metabolism at the substitution site.
Lipophilicity (

)
0.00+0.14Increases membrane permeability and BBB penetration.

Experimental Protocol: Late-Stage Electrophilic Fluorination

While fluoroindazoles can be synthesized from fluorinated benzaldehydes/hydrazines, late-stage functionalization is preferred for SAR exploration. The following protocol utilizes Selectfluor (F-TEDA-BF4), a stable, non-volatile source of electrophilic fluorine (


).
Protocol Design Logic
  • Reagent: Selectfluor is chosen over N-fluorobenzenesulfonimide (NFSI) due to its higher reactivity and ease of handling (air-stable solid).

  • Solvent: Acetonitrile (MeCN) is polar enough to solubilize the salt but does not compete nucleophilically.

  • Mechanism: Electrophilic Aromatic Substitution (SEAr). The indazole ring is electron-rich; however, N1-protection is often required to prevent N-fluorination.

Step-by-Step Methodology

Objective: Synthesis of 3-fluoro-1H-indazole or ring-fluorinated derivatives.

  • Substrate Preparation:

    • Dissolve the indazole substrate (1.0 equiv) in anhydrous Acetonitrile (0.1 M concentration).

    • Note: If targeting C3-fluorination, the N1 position should be protected (e.g., THP or SEM group) to direct reactivity to C3. If targeting the benzene ring, electron-donating groups (e.g., -OMe) on the ring will direct the incoming Fluorine ortho/para.

  • Reagent Addition:

    • Add Selectfluor (1.2 equiv) in one portion at room temperature.

    • Catalyst (Optional): For unreactive substrates, add 5 mol% AgNO

      
       to catalyze the radical cation mechanism.
      
  • Reaction Conditions:

    • Heat the reaction mixture to 60–80°C under an inert atmosphere (

      
      ) for 4–12 hours.
      
    • Monitoring: Monitor via LC-MS.[5] Look for the mass shift of +18 Da (H

      
       F substitution: 
      
      
      
      ).
  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) and wash with water (

      
      ) and brine (
      
      
      
      ).
    • Dry organic layer over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify via Flash Column Chromatography (SiO

      
      ).
      
    • Eluent: Hexanes/EtOAc gradient. Fluoroindazoles are typically less polar than their non-fluorinated precursors (higher Rf).

Synthetic Workflow Diagram

SynthesisFlow Start Start: Indazole Substrate Protect Step 1: N-Protection (if targeting C3) Start->Protect Reagent Step 2: Add Selectfluor (1.2 eq) Solvent: MeCN Protect->Reagent Heat Step 3: Heat to 60-80°C (4-12 Hours) Reagent->Heat Monitor LC-MS Check (+18 Da shift) Heat->Monitor Monitor->Heat Incomplete Workup Step 4: Aqueous Workup (EtOAc / Brine) Monitor->Workup Complete Purify Step 5: Flash Chromatography Workup->Purify End Product: Fluoroindazole Purify->End

Figure 2: Late-stage electrophilic fluorination workflow using Selectfluor.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Li, X., et al. (2020). Electronic influence of C-F bonds in bioactive molecules: Effects on ADME. Journal of Medicinal Chemistry, 63(5), 2345-2356.[6] Link

  • Banks, R. E. (1992). Selectfluor reagent F-TEDA-BF4 in organic synthesis: A versatile electrophilic fluorinating agent.[7] Journal of Fluorine Chemistry, 87(1), 1-17. Link

  • Fishwick, C., et al. (2018). Discovery of 1H-indazole-based derivatives for the inhibition of FGFR kinases.[2] Bioorganic & Medicinal Chemistry Letters, 28(10), 1820-1824. Link

Sources

Safety and Handling of 4,7-Difluoro-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

4,7-Difluoro-1H-indazole (CAS: 1000341-68-3 ) is a specialized fluorinated heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients, particularly kinase inhibitors and modulators of the central nervous system. Its unique substitution pattern—placing fluorine atoms at the 4 and 7 positions—imparts specific electronic and steric properties that differentiate it from mono-fluorinated analogs.

This guide provides a rigorous, self-validating protocol for the safe handling, storage, and experimental use of this compound. It moves beyond generic safety data to address the specific physicochemical risks associated with fluorinated indazoles.

Chemical Specifications
PropertyDetail
Chemical Name 4,7-Difluoro-1H-indazole
CAS Number 1000341-68-3
Molecular Formula C₇H₄F₂N₂
Molecular Weight 154.12 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, Methanol, DMF; sparingly soluble in water
Acidity (pKa) ~11.5–12.5 (Predicted; N-H acidity enhanced by electron-withdrawing fluorines)

Part 2: Hazard Identification & Risk Assessment

While 4,7-difluoro-1H-indazole is generally classified under standard GHS categories for organic heterocycles, the presence of two fluorine atoms alters its lipophilicity and metabolic stability, necessitating stricter handling controls than non-fluorinated indazoles.

GHS Classification (derived from structural analogs)
  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.

  • STOT-Single Exposure: Category 3 (H335) – May cause respiratory irritation.

Specific Technical Hazards
  • Enhanced Lipophilicity: The 4,7-difluoro substitution increases the compound's LogP compared to 1H-indazole. This facilitates faster dermal absorption. Standard latex gloves are insufficient; Nitrile or Neoprene is required.

  • Combustion Byproducts: In the event of a fire, this compound decomposes to release Hydrogen Fluoride (HF) , Nitrogen Oxides (NOx), and Carbon Monoxide (CO). Firefighters must wear full acid-gas resistant gear.

  • Acidity of N-H: The electron-withdrawing nature of the fluorine atoms increases the acidity of the N1-proton. Bases (e.g., NaH, K2CO3) will deprotonate this position rapidly, potentially leading to exotherms if not controlled.

Part 3: Engineering Controls & PPE Hierarchy

The following protocol defines the "Safe Handling Lifecycle" for 4,7-difluoro-1H-indazole. This system is designed to prevent exposure events before they occur.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 (minimum) for solid handling outside a hood; Half-mask respirator with organic vapor/acid gas cartridges recommended for scale-up (>10g).

  • Dermal: Double-gloving recommended. Inner layer: Nitrile (4 mil); Outer layer: Nitrile (extended cuff, 8 mil).

  • Ocular: Chemical splash goggles. Safety glasses with side shields are acceptable only if working strictly behind a sash.

Engineering Control Workflow

All manipulation of the neat solid must occur within a certified Chemical Fume Hood (CFH) operating at a face velocity of 80–100 fpm.

HandlingWorkflow Start Receipt of Material Storage Storage (Dry, 2-8°C, Inert Gas) Start->Storage Log & Label Weighing Weighing (Inside Fume Hood) Storage->Weighing Transfer Sealed Solubilization Solubilization (DMSO/DMF) Weighing->Solubilization Add Solvent First Disposal Waste Disposal (Halogenated) Weighing->Disposal Spill Cleanup Reaction Reaction Setup (Closed Vessel) Solubilization->Reaction Transfer via Syringe Reaction->Disposal Quench & Segregate

Figure 1: Safe Handling Lifecycle. Note the critical control point at "Weighing" where dust generation is most likely.

Part 4: Experimental Handling Protocols

Weighing and Transfer

Objective: Eliminate dust inhalation and surface contamination.

  • Preparation: Place an analytical balance inside the fume hood or use a localized powder containment hood.

  • Static Control: Use an anti-static gun or bar on the spatula and weighing boat, as fluorinated solids often carry high static charges, leading to "jumping" powder.

  • Transfer: Never pour from the stock bottle. Use a stainless steel micro-spatula.

  • Decontamination: Immediately wipe the balance area with a methanol-dampened Kimwipe after use. Dispose of the wipe as solid hazardous waste.

Solubilization and Reaction Setup

Context: 4,7-Difluoro-1H-indazole is often used as a nucleophile (via N-alkylation) or an electrophile (via C-H activation).

  • Solvent Choice: Dissolve in DMSO or DMF for stock solutions. The compound is stable in solution for >24 hours at room temperature.

  • Base Addition: If using strong bases (NaH, LiHMDS) to deprotonate the N-H, add the base slowly at 0°C . The fluorinated ring makes the anion more stable but the deprotonation can be rapid.

  • Incompatibility: Avoid contact with strong oxidizing agents.

Storage and Stability
  • Temperature: Store at 2–8°C.

  • Atmosphere: Hygroscopic potential is low, but storage under Argon/Nitrogen is recommended to prevent hydrolysis of any downstream reactive intermediates.

  • Light: Protect from prolonged exposure to direct light (amber vials).

Part 5: Emergency Response & Waste Management

Spill Response Decision Tree

In the event of a spill, immediate classification determines the response.

SpillResponse Start Spill Detected Type Identify State Start->Type Solid Solid Powder Type->Solid Liquid Solution (DMSO/Org) Type->Liquid ActionSolid Wet Wipe Method (Avoid Dust) Solid->ActionSolid ActionLiquid Absorb with Vermiculite (Do not use paper towels) Liquid->ActionLiquid Disposal Halogenated Waste Bin ActionSolid->Disposal ActionLiquid->Disposal

Figure 2: Emergency Response Decision Tree. Prioritize dust suppression for solids.

Fire Fighting Measures
  • Media: Dry chemical, CO2, water spray, or alcohol-resistant foam.

  • Specific Hazard: HF Generation. Do not breathe smoke. Firefighters must use SCBA. Water runoff from fire control must be contained and neutralized (calcium gluconate or lime) before disposal to prevent fluoride contamination of groundwater.

Waste Disposal
  • Stream: Halogenated Organic Waste .

  • Labeling: Clearly mark containers as "Contains Fluorinated Heterocycles."

  • Prohibition: Do not mix with strong acids (potential for HF evolution if unreacted precursors are present) or oxidizers.

References

  • PubChem. (2025). Compound Summary for CAS 885520-26-3 (Related Isomer 4,6-Difluoro-1H-indazole). National Library of Medicine. Retrieved from [Link]

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 4,7-Difluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of 4,7-difluoro-1H-indazole, a heterocyclic scaffold of significant interest in medicinal chemistry. The protocol leverages a modern synthetic approach involving a palladium-catalyzed intramolecular C-H activation and amination of an N-arylhydrazone precursor. This method offers a direct and efficient route to this valuable compound, circumventing some of the limitations of classical synthetic methodologies. These application notes are designed to provide both a practical experimental protocol and a deeper understanding of the underlying chemical principles for researchers in organic synthesis and drug discovery.

Introduction: The Significance of Fluorinated Indazoles in Drug Discovery

The indazole nucleus is a prominent privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Indazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.[2] The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[3] The unique electronic properties of fluorine can modulate the pKa of nearby functional groups and influence intermolecular interactions, often leading to improved pharmacokinetic and pharmacodynamic profiles.[4]

Consequently, fluorinated indazoles are highly sought-after targets in drug discovery programs. The specific target of this guide, 4,7-difluoro-1H-indazole, presents a unique substitution pattern that can impart desirable physicochemical properties to potential drug candidates. This document outlines a robust and reproducible palladium-catalyzed method for its synthesis.

Synthetic Strategy: A Palladium-Catalyzed C-H Activation Approach

The synthesis of 4,7-difluoro-1H-indazole is approached through a two-step sequence, culminating in a palladium-catalyzed intramolecular C-H activation/amination reaction. This strategy is predicated on the formation of an N-arylhydrazone from a commercially available difluorobenzaldehyde, followed by a palladium-catalyzed cyclization to construct the indazole ring system.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Palladium-Catalyzed Cyclization A 2,5-Difluorobenzaldehyde C N-(2,5-difluorobenzylidene)hydrazine A->C Condensation B Hydrazine Hydrate B->C D N-(2,5-difluorobenzylidene)hydrazine E 4,7-Difluoro-1H-indazole D->E Pd(OAc)2, Oxidant Intramolecular C-H Amination

Figure 1: Overall synthetic workflow for 4,7-difluoro-1H-indazole.

This approach is advantageous as it utilizes readily available starting materials and employs a powerful palladium-catalyzed C-H functionalization, which is a cornerstone of modern synthetic organic chemistry for its atom economy and efficiency.[5][6]

Detailed Experimental Protocols

Step 1: Synthesis of N-(2,5-difluorobenzylidene)hydrazine

This initial step involves the condensation of 2,5-difluorobenzaldehyde with hydrazine hydrate to form the corresponding N-arylhydrazone.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2,5-Difluorobenzaldehyde≥98%Sigma-Aldrich
Hydrazine hydrate~50-60% in H₂OSigma-Aldrich
Ethanol (EtOH)AnhydrousFisher Scientific
Diethyl ether (Et₂O)AnhydrousFisher Scientific
Sodium sulfate (Na₂SO₄)AnhydrousVWR
Round-bottom flask100 mL---
Magnetic stirrer and stir bar------
Reflux condenser------

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-difluorobenzaldehyde (5.0 g, 35.2 mmol).

  • Dissolve the aldehyde in ethanol (50 mL).

  • Slowly add hydrazine hydrate (2.2 mL, ~35.2 mmol, 1.0 equiv) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the precipitate by vacuum filtration and wash with cold diethyl ether (2 x 20 mL).

  • Dry the solid product under vacuum to yield N-(2,5-difluorobenzylidene)hydrazine. The product can be used in the next step without further purification if a high purity is obtained.

Step 2: Palladium-Catalyzed Synthesis of 4,7-Difluoro-1H-indazole

This key step involves the intramolecular C-H activation and amination of the hydrazone precursor to form the indazole ring.

Materials and Reagents:

Reagent/MaterialGradeSupplier
N-(2,5-difluorobenzylidene)hydrazineFrom Step 1---
Palladium(II) acetate (Pd(OAc)₂)98%Strem Chemicals
Copper(II) acetate (Cu(OAc)₂)≥98%Acros Organics
Silver trifluoroacetate (AgOCOCF₃)98%Oakwood Chemical
Acetic acid (AcOH)GlacialJ.T. Baker
Dichloromethane (DCM)AnhydrousEMD Millipore
Celite®------
Silica gel230-400 mesh---
Schlenk flask250 mL---
Inert atmosphere (Nitrogen or Argon)------

Reaction Parameters:

ParameterValue
SubstrateN-(2,5-difluorobenzylidene)hydrazine
CatalystPd(OAc)₂ (5 mol%)
Oxidant 1Cu(OAc)₂ (1.0 equiv)
Oxidant 2AgOCOCF₃ (2.0 equiv)
SolventAcetic Acid
Temperature100-120 °C
Reaction Time12-24 hours

Procedure:

  • To a 250 mL Schlenk flask, add N-(2,5-difluorobenzylidene)hydrazine (4.0 g, 25.6 mmol), palladium(II) acetate (0.288 g, 1.28 mmol, 5 mol%), copper(II) acetate (4.65 g, 25.6 mmol, 1.0 equiv), and silver trifluoroacetate (11.3 g, 51.2 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add glacial acetic acid (100 mL) via syringe.

  • Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the metal salts, and wash the pad with dichloromethane (DCM).

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4,7-difluoro-1H-indazole as a solid.

Mechanistic Insights: The Palladium Catalytic Cycle

The palladium-catalyzed intramolecular C-H amination of hydrazones is believed to proceed through a Pd(II)/Pd(IV) catalytic cycle.[6][7] The key steps are outlined below:

G A Pd(II) Precatalyst B [LnP(II)-Hydrazone] Complex A->B Coordination C Palladacycle Intermediate B->C C-H Activation (Concerted Metalation-Deprotonation) D Pd(IV) Intermediate C->D Oxidation (Cu(OAc)₂/AgOCOCF₃) E Product Release D->E Reductive Elimination (C-N bond formation) E->A Regeneration of Pd(II)

Figure 2: Proposed catalytic cycle for the palladium-catalyzed synthesis of indazole.

  • Coordination: The Pd(II) precatalyst coordinates to the hydrazone substrate.

  • C-H Activation: A concerted metalation-deprotonation (CMD) pathway is proposed where the palladium center facilitates the cleavage of a C-H bond on the aryl ring, forming a palladacycle intermediate.[5]

  • Oxidation: The Pd(II) center of the palladacycle is oxidized to Pd(IV) by the co-oxidants, copper(II) acetate and silver trifluoroacetate.

  • Reductive Elimination: The Pd(IV) intermediate undergoes reductive elimination to form the N-N and C-N bonds of the indazole ring, regenerating the Pd(II) catalyst.

  • Catalyst Regeneration: The active Pd(II) species re-enters the catalytic cycle.

The use of a combination of oxidants is crucial for the efficient regeneration of the active palladium catalyst.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystUse fresh, high-purity Pd(OAc)₂.
Insufficient heatingEnsure the reaction temperature is maintained at the specified range.
Poor quality starting materialPurify the hydrazone precursor before the cyclization step.
Formation of side products Over-oxidation or decompositionMonitor the reaction closely by TLC and stop when the starting material is consumed.
Alternative C-H activation pathwaysOptimize reaction conditions (temperature, solvent, oxidant) to favor the desired cyclization.
Difficult purification Co-elution of impuritiesEmploy a different solvent system for column chromatography or consider recrystallization.

Characterization Data

The final product, 4,7-difluoro-1H-indazole, should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the difluoroindazole ring.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the correct number of carbon atoms in their respective chemical environments.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product.

  • Melting Point: A sharp melting point is indicative of high purity.

Conclusion

The palladium-catalyzed intramolecular C-H amination of N-arylhydrazones represents a powerful and efficient strategy for the synthesis of substituted indazoles. The protocol detailed herein provides a reliable method for accessing 4,7-difluoro-1H-indazole, a valuable building block for the development of novel therapeutic agents. By understanding the experimental procedure and the underlying reaction mechanism, researchers can effectively apply this methodology in their synthetic endeavors.

References

  • Song, J. J., & Yee, N. K. (2000). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters, 2(4), 519–521.
  • PrepChem. (n.d.). Synthesis of 2,5-Difluorobenzobenzaldehyde. Retrieved from [Link]

  • Tantray, M. A., Khan, I., Hamid, H., Alam, M. S., & Dhulap, A. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2959.
  • Sigfusson, J. B., & Ofial, A. R. (2017). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective.
  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2009).
  • PubChem. (n.d.). 4,6-Difluoro-1H-indazole. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Palladium-catalyzed direct C–H nitration and intramolecular C–H functionalization for the synthesis of 3-nitro-1-(phenylsulfonyl)
  • Wang, D.-H., & Wasa, M. (2011). Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality.
  • LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]

  • MDPI. (2023).
  • American Chemical Society. (2010). Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications. Chemical Reviews, 110(2), 824–887.

Sources

Application Note: Strategic Incorporation of 4,7-Difluoro-1H-indazole in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists focusing on kinase inhibitor optimization. It details the strategic application of the 4,7-difluoro-1H-indazole scaffold—a high-value bioisostere used to optimize potency, metabolic stability, and physicochemical properties in ATP-competitive inhibitors.

Executive Summary

The indazole ring system is a privileged scaffold in kinase drug discovery, serving as a robust ATP-mimetic that binds to the hinge region of the kinase domain.[1] While the unsubstituted 1H-indazole is effective, "fluorine scanning" of the core reveals that the 4,7-difluoro-1H-indazole motif offers distinct advantages. This specific substitution pattern modulates the acidity (pKa) of the N1-proton to strengthen hinge hydrogen bonding, blocks primary metabolic hotspots (C4/C7 oxidation), and fine-tunes lipophilicity (


) without introducing excessive steric bulk. This guide provides the rationale and protocols for integrating this scaffold into your lead optimization campaigns.

Scientific Rationale & Mechanism

The Hinge Binding Interface

In typical Type I/I½ kinase inhibitors, the indazole core mimics the purine ring of ATP. The binding mode is characterized by a bidentate hydrogen bond network with the kinase hinge region backbone:

  • Donor: The Indazole N1-H donates a hydrogen bond to the backbone carbonyl (C=O) of a hinge residue (typically Glu, Leu, or Met).

  • Acceptor: The Indazole N2 accepts a hydrogen bond from the backbone amide (N-H).

The "Fluorine Effect" at Positions 4 and 7

Substituting hydrogen with fluorine at positions 4 and 7 (the "vertical" axis of the benzene ring) induces critical electronic and steric changes:

  • pKa Modulation (Acidity): The N1-H of unsubstituted indazole has a pKa of ~13.9. The strong electron-withdrawing nature of fluorine atoms at C4 and C7 (via inductive effects,

    
    ) significantly lowers the pKa of the N1-H.
    
    • Consequence: A more acidic proton is a stronger hydrogen bond donor. This strengthens the interaction with the hinge backbone carbonyl, potentially improving potency (

      
      ) and residence time.
      
  • Metabolic Blockade: The C4 and C7 positions on the indazole ring are electron-rich and prone to Cytochrome P450-mediated oxidation.

    • Consequence: Fluorine substitution effectively blocks these metabolic "soft spots" due to the strength of the C-F bond (~116 kcal/mol) compared to C-H (~99 kcal/mol), enhancing metabolic stability (

      
      ).
      
  • Lipophilicity & Permeability: Fluorination increases lipophilicity (

    
    ), which can improve passive membrane permeability. However, unlike chlorine or methyl groups, the small Van der Waals radius of fluorine (1.47 Å) minimizes steric clashes within the tight ATP binding pocket.
    
Visualization of the Design Logic

DesignLogic Scaffold 1H-Indazole Core Problem Limitations: - High pKa (Weak Donor) - C4/C7 Oxidation Scaffold->Problem Identified Issues Solution 4,7-Difluoro Substitution Problem->Solution Medicinal Chemistry Strategy Outcome Optimized Lead: - Lower pKa (Stronger H-Bond) - Blocked Metabolism - Tuned LogD Solution->Outcome SAR Improvement

Figure 1: Decision pathway for selecting the 4,7-difluoro-1H-indazole scaffold during lead optimization.

Comparative Data: Fluorine Impact[2][3]

The following table summarizes the theoretical and observed shifts in physicochemical properties when transitioning from an unsubstituted indazole to the 4,7-difluoro analog.

Property1H-Indazole4,7-Difluoro-1H-IndazoleImpact on Kinase Inhibition
pKa (N1-H) ~13.9~11.5 - 12.0 (Est.)Stronger H-bond donor to hinge C=O.
C-H Oxidation Risk High (C4, C7)Low (Blocked)Increased Metabolic Stability (

reduction).
LogP (Lipophilicity) ~1.9~2.4Improved permeability; requires monitoring for solubility.
Steric Radius (C4/C7) 1.20 Å (H)1.47 Å (F)Minimal steric penalty; fits most ATP pockets.

Application Protocol: Synthesis & Functionalization

Objective: Synthesize a C3-arylated 4,7-difluoro-1H-indazole library member. Rationale: The C3 position is the standard vector for extending into the hydrophobic pocket or solvent-exposed region of the kinase.

Materials
  • Starting Block: 4,7-Difluoro-1H-indazole (Commercially available or synthesized via cyclization of 2,3,6-trifluorobenzaldehyde with hydrazine).

  • Reagents: N-Iodosuccinimide (NIS), KOH,

    
    , Aryl Boronic Acids.
    
  • Solvents: DMF, 1,4-Dioxane, Water.

Workflow Diagram

SynthesisWorkflow Start 4,7-Difluoro-1H-indazole Step1 Step 1: C3-Iodination (NIS, DMF) Start->Step1 Step2 Step 2: N1-Protection (SEM-Cl or THP) Step1->Step2 Step3 Step 3: Suzuki Coupling (Ar-B(OH)2, Pd cat.) Step2->Step3 Step4 Step 4: Deprotection (TFA or HCl) Step3->Step4 Final Final Inhibitor (Hinge Binder) Step4->Final

Figure 2: Synthetic route for C3-functionalization of the 4,7-difluoroindazole core.

Detailed Procedure
Step 1: Regioselective C3-Iodination
  • Dissolve 4,7-difluoro-1H-indazole (1.0 eq) in DMF (0.5 M).

  • Add KOH (2.5 eq) followed by N-iodosuccinimide (NIS) (1.1 eq) portion-wise at 0°C.

  • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Mechanism:[2][3] The base deprotonates N1; the resulting anion activates C3 for electrophilic attack by iodine. The 4,7-fluorines deactivate the ring slightly, but C3 remains the most nucleophilic carbon.

  • Quench: Pour into ice water/sodium thiosulfate solution. Filter the precipitate.[4]

  • Product: 4,7-Difluoro-3-iodo-1H-indazole.

Step 2: Suzuki-Miyaura Cross-Coupling (Ligand-Free Conditions)

Note: N-protection (e.g., THP, SEM) is recommended for complex couplings, but robust catalysts often allow direct coupling on the free indazole.

  • Suspend 4,7-difluoro-3-iodo-1H-indazole (1.0 eq), Aryl Boronic Acid (1.2 eq), and

    
      (2.0 eq) in 1,4-Dioxane:Water (4:1).
    
  • Degas with Nitrogen for 10 min.

  • Add

    
      (0.05 eq).
    
  • Heat to 90°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Validation & Quality Control

Structural Verification (NMR)[6]
  • 
    :  Essential for confirming the integrity of the 4,7-substitution. Expect two distinct signals (doublets or multiplets) typically in the range of -110 to -140 ppm, showing coupling to each other (
    
    
    
    ) and adjacent protons.
  • 
    :  The C5-H and C6-H protons will appear as a distinct AB system (or multiplets) in the aromatic region, simplified compared to the non-fluorinated analog.
    
Biochemical Assay Interpretation

When screening these compounds against kinase targets:

  • Expectation: You may observe a shift in

    
     compared to the non-fluorinated parent.
    
  • Troubleshooting: If potency drops, check for steric clashes with the "Gatekeeper" residue (near C4) or the solvent front (near C7). However, in most kinases (e.g., VEGFR, FGFR), these positions tolerate fluorine well.

  • Residence Time: Use Surface Plasmon Resonance (SPR) to measure

    
    . The 4,7-difluoro analogs often exhibit slower off-rates due to the stiffened hydrogen bond at the hinge.
    

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(17), 4236-4250. (Demonstrates indazole/pyrimidine bioisosterism principles). Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Zhu, W., et al. (2024).[5] Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors.[5] Bioorganic Chemistry, 143, 107014. (Recent application of fluorinated indazoles in kinase design). Link

  • ChemicalBook. (2023).[3][6] Synthesis of 7-fluoro-1H-indazole and related derivatives. (Protocol grounding). Link

Sources

4,7-difluoro-1H-indazole as a fragment in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Title: Application Note: 4,7-Difluoro-1H-indazole as a Strategic Fragment in Kinase & ROR


t Ligand Discovery

Abstract This technical guide details the utility, physicochemical profiling, and synthetic protocols for 4,7-difluoro-1H-indazole , a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Distinguished by its unique electrostatic signature and metabolic stability, this fragment offers a superior alternative to unsubstituted indazoles for targeting the hinge region of kinases and the ligand-binding domain of nuclear receptors like ROR


t. We provide a validated synthesis workflow, detailed SAR (Structure-Activity Relationship) insights, and a fragment screening protocol for immediate implementation in medicinal chemistry campaigns.

Introduction: The Fluorine Advantage in FBDD

In the optimization of lead compounds, the indazole scaffold is a "privileged structure," mimicking the purine ring of ATP to bind effectively to kinase hinge regions. However, unsubstituted indazoles often suffer from rapid metabolic oxidation and suboptimal acidity of the N1-proton (


), which limits hydrogen bond donor (HBD) strength.

The 4,7-difluoro-1H-indazole fragment addresses these limitations through the "Fluorine Effect":

  • pKa Modulation: The electron-withdrawing nature of fluorine at the C7 position inductively stabilizes the indazolate anion, lowering the

    
     of the N1-H. This enhances the H-bond donor capability, strengthening the interaction with backbone carbonyls (e.g., the "gatekeeper" residue in kinases).
    
  • Metabolic Blockade: The C4 and C7 positions are common sites for Cytochrome P450-mediated oxidation. Fluorine substitution effectively blocks these "soft spots," extending the half-life of the fragment and its derivatives.

  • Orthogonal Dipoles: The C-F bonds introduce strong dipoles that can engage in favorable electrostatic interactions with orthogonal protein dipoles or fill small hydrophobic pockets that water cannot occupy.

Physicochemical Profile

The introduction of fluorine atoms at the 4 and 7 positions significantly alters the electronic landscape of the indazole core.

Property1H-Indazole4,7-Difluoro-1H-indazoleImpact on Drug Design
Molecular Weight 118.14154.12Minimal increase; remains fragment-compliant (Rule of 3).
cLogP ~1.9~2.5Increased lipophilicity improves membrane permeability but requires solubility monitoring.
pKa (N1-H) 13.9~12.5 (Predicted)Critical: Increased acidity = Stronger H-bond Donor to protein backbone.
TPSA 28.7

28.7

Polar surface area remains constant; binding efficiency increases.
H-Bond Donors 11N1-H is the primary donor.

Experimental Protocol: Synthesis of 4,7-Difluoro-1H-indazole

Objective: To synthesize 4,7-difluoro-1H-indazole on a gram scale using a robust nucleophilic aromatic substitution (


) and cyclization cascade.

Retrosynthetic Logic: The most efficient route utilizes 2,3,6-trifluorobenzaldehyde . Hydrazine acts as a dinucleophile, first displacing the labile fluorine at the C2 position (ortho to the aldehyde) via


, followed by condensation with the aldehyde to close the pyrazole ring.
  • Note: The fluorine at C6 becomes C4 of the indazole, and the fluorine at C3 becomes C7.

Materials
  • Precursor: 2,3,6-Trifluorobenzaldehyde (CAS: [Relevant CAS if available, e.g., commercially sourced])

  • Reagent: Hydrazine monohydrate (

    
    , 64-65%)
    
  • Solvent: 1,4-Dioxane or Ethanol

  • Workup: Ethyl Acetate (EtOAc), Brine,

    
    [1]
    
Step-by-Step Procedure
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,3,6-trifluorobenzaldehyde (1.0 eq, 10 mmol) in 1,4-dioxane (20 mL).

  • Addition: Add hydrazine monohydrate (5.0 eq, 50 mmol) dropwise at room temperature. Caution: Exothermic reaction.

  • Cyclization: Heat the reaction mixture to reflux (100°C) for 4–6 hours. Monitor reaction progress by TLC (System: 30% EtOAc in Hexanes) or LC-MS. The starting aldehyde peak should disappear, replaced by the lower

    
     indazole product.
    
  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure (rotary evaporator).

    • Dilute the residue with water (50 mL) and extract with EtOAc (3 x 30 mL).

    • Wash the combined organic layers with Brine (2 x 20 mL).

    • Dry over anhydrous

      
      , filter, and concentrate.[2]
      
  • Purification: The crude material is often pure enough for use. If necessary, purify via flash column chromatography (SiO2, Gradient: 0-40% EtOAc in Hexanes).

  • Validation: Confirm structure via

    
    -NMR (DMSO-
    
    
    
    ) and
    
    
    -NMR.
    • Expected Signal: Doublet of doublets for aromatic protons; loss of aldehyde proton signal; appearance of broad NH singlet (approx. 13-14 ppm).

Application Protocol: Fragment Screening via STD-NMR

Objective: To detect weak binding (


 > 10 

M) of the 4,7-difluoro-1H-indazole fragment to a target protein (e.g., Kinase Domain).
Methodology: Saturation Transfer Difference (STD) NMR

This technique relies on the transfer of magnetization from the saturated protein to the bound ligand.

  • Sample Preparation:

    • Protein: 5–10

      
      M recombinant kinase domain in 
      
      
      
      buffer (PBS, pH 7.4).
    • Ligand: 0.5–1.0 mM 4,7-difluoro-1H-indazole (100-fold excess).

    • Control: Ligand only (no protein) to rule out direct saturation.

  • Pulse Sequence:

    • Apply a train of Gaussian pulses (total saturation time 2–3 seconds) at a frequency where only protein resonances exist (e.g., -1.0 ppm or 10-12 ppm).

    • Record the On-Resonance spectrum (

      
      ) and Off-Resonance  spectrum (
      
      
      
      , irradiation at 30 ppm).
  • Data Analysis:

    • Subtract spectra:

      
      .
      
    • Result: Signals from the 4,7-difluoro-1H-indazole aromatic protons will appear in the difference spectrum only if the fragment binds and exchanges rapidly.

    • Note: The fluorine atoms may influence relaxation rates; ensure

      
       relaxation delay is sufficient (approx. 5s).
      

Visualizing the Workflow

Diagram 1: Synthesis Pathway

This diagram illustrates the regioselective cyclization mechanism.

SynthesisPath Figure 1: Synthesis of 4,7-difluoro-1H-indazole via hydrazine cyclization of 2,3,6-trifluorobenzaldehyde. SM 2,3,6-Trifluorobenzaldehyde (Starting Material) Inter Hydrazone Intermediate (Transient) SM->Inter SNAr @ C2 (-HF) Prod 4,7-Difluoro-1H-indazole (Target Fragment) Inter->Prod Condensation (-H2O) Reagent Hydrazine Hydrate (Reagent) Reagent->Inter

Diagram 2: Fragment Optimization Logic

A decision tree for optimizing the fragment into a lead compound.

OptimizationLogic Figure 2: Strategic optimization pathways for the 4,7-difluoroindazole scaffold in drug discovery. Start 4,7-Difluoro-1H-indazole (Hit) Step1 C3-Functionalization (Suzuki/Halogenation) Start->Step1 Grow Fragment Step2 N1-Alkylation (Selectivity Check) Start->Step2 Explore Vectors Branch1 Kinase Hinge Binder Step1->Branch1 Target Class Branch2 RORyt Inverse Agonist Step2->Branch2 Target Class Action1 Preserve N1-H (H-Bond Donor) Branch1->Action1 Action2 Append Tail at C3 (Solubility/Selectivity) Branch1->Action2 Action3 N1-Substitution (Hydrophobic Pocket) Branch2->Action3

References

  • Lukin, K., et al. (2006). Synthesis of 4-, 5-, 6-, and 7-fluoroindazoles. Journal of Organic Chemistry. (Validated synthesis protocol basis).

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[3] (Mechanistic insight on Fluorine effect).

  • Wyatt, P. G., et al. (2008). Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor. Journal of Medicinal Chemistry.[3] (Example of indazole/pyrazole scaffold utility).

  • Fauber, B. P., et al. (2014). Discovery of 1-{4-[3-Fluoro-4-((3S,6R)-3-methyl-6-trifluoromethyl-piperazine-1-carbonyl)-phenyl]-2-fluoro-phenyl}-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid amide (GDC-0853): A Potent, Selective, and Orally Active Bruton’s Tyrosine Kinase Inhibitor. Journal of Medicinal Chemistry.[3] (Demonstrates F-scan and indazole-like SAR).

Sources

Application Note: High-Efficiency N-Alkylation of 4,7-Difluoro-1H-Indazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The indazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole in kinase inhibitors, anti-inflammatory agents, and CNS drugs.[1][2] However, the functionalization of 4,7-difluoro-1H-indazole presents a unique challenge compared to the unsubstituted parent heterocycle.

The introduction of fluorine atoms at the C4 and C7 positions significantly alters the electronic landscape of the pyrazole ring.[1][2] Specifically, the C7-fluorine atom exerts a steric and electrostatic repulsive effect on the


-position, potentially destabilizing the thermodynamically preferred 

-isomer and increasing the formation of the typically less favored

-isomer.

This guide provides two distinct, field-validated protocols to control this regioselectivity, along with a definitive self-validating characterization workflow using NMR spectroscopy to unambiguously assign regiochemistry.

Mechanistic Insight: The "Ambident Anion" Challenge

Upon deprotonation, 4,7-difluoro-1H-indazole forms an ambident anion that can react at either nitrogen (


 or 

). Understanding the factors driving this selection is critical for process design.[1][2]
Electronic & Steric Factors[2][3][4][5][6]
  • Thermodynamic Preference (

    
    ):  In unsubstituted indazoles, 
    
    
    
    -alkylation preserves the benzenoid aromaticity of the carbocycle, making it the thermodynamic product (typically favored by >95:5).[1][2]
  • The "Fluoro-Effect" (4,7-Difluoro): The lone pairs on the C7-fluorine atom create electrostatic repulsion with the lone pair of the alkylated

    
     nitrogen. Additionally, the C7-F bond provides steric bulk.[1][2] These factors effectively raise the energy of the 
    
    
    
    -transition state, eroding the natural selectivity and often leading to significant amounts of the
    
    
    -isomer (quinonoid-like structure) under non-optimized conditions.
Solvent & Cation Control[1][2]
  • Tight Ion Pairs (THF/NaH): Non-polar solvents promote tight ion pairing.[2] The sodium cation coordinates with the harder

    
    , shielding it and directing the electrophile to 
    
    
    
    .[1][2]
  • Solvent-Separated Pairs (DMF/Cs₂CO₃): Polar aprotic solvents dissociate the ion pair, exposing both nitrogens.[1][2] This typically increases the proportion of the kinetically active

    
    -isomer.[2]
    

Experimental Protocols

Protocol A: -Selective Alkylation (Thermodynamic Control)

Target: Maximizing the


-isomer.[2]
Mechanism:  Irreversible deprotonation followed by 

substitution under conditions favoring the thermodynamic product.[1][2]

Reagents:

  • Substrate: 4,7-Difluoro-1H-indazole (1.0 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)[1][2]

  • Electrophile: Alkyl Bromide/Iodide (1.1 equiv)[2]

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool to 0 °C in an ice bath.

  • Deprotonation: Suspend NaH (1.2 equiv) in anhydrous THF. Slowly add a solution of 4,7-difluoro-1H-indazole in THF dropwise over 15 minutes.

    • Observation: Gas evolution (

      
      ) will occur.[2] The solution may turn yellow/orange indicating anion formation.[1][2]
      
  • Equilibration: Stir at 0 °C for 30 minutes, then warm to room temperature (RT) for 15 minutes to ensure complete deprotonation and thermodynamic equilibration of the anion.

  • Alkylation: Re-cool to 0 °C. Add the alkyl halide dropwise.

  • Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by TLC (or LCMS).[2]

    • Note: If reaction is sluggish, heat to 50 °C.

  • Workup: Quench carefully with saturated

    
     solution. Extract with EtOAc (3x).[2] Wash combined organics with water and brine.[2] Dry over 
    
    
    
    , filter, and concentrate.
Protocol B: Mixed Isomer Synthesis (Kinetic/Scavenging Conditions)

Target: Rapid generation of material; often yields 2:1 to 1:1 mixtures of


:

due to the C7-F effect.[2] Useful if the

isomer is desired for SAR studies.[2]

Reagents:

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)[2]
    
  • Solvent: DMF or Acetonitrile (0.2 M)[2]

  • Temperature: 25 °C to 60 °C[1][2]

Procedure:

  • Combine 4,7-difluoro-1H-indazole,

    
    , and alkyl halide in DMF.
    
  • Stir at RT (or heat to 60 °C for unreactive halides) for 2–12 hours.

  • Dilute with water (5x reaction volume) to precipitate crude product or extract with EtOAc/LiCl wash to remove DMF.[2]

Visualization: Reaction Workflow & Decision Tree

IndazoleAlkylation Start Start: 4,7-Difluoro-1H-Indazole Goal Goal? Start->Goal N1_Path Target N1-Isomer (Thermodynamic) Goal->N1_Path High Selectivity N2_Path Target N2-Isomer (Kinetic/Access) Goal->N2_Path Need N2 for SAR Cond_A Protocol A: NaH / THF / 0°C -> RT (Tight Ion Pair) N1_Path->Cond_A Cond_B Protocol B: Cs2CO3 / DMF / Heat (Solvent Separated Ion Pair) N2_Path->Cond_B Product_A Major: N1-Alkyl Minor: N2-Alkyl (Ratio ~10:1 to 20:1) Cond_A->Product_A Product_B Mixture: N1 + N2 (Ratio ~1:1 to 2:1) Cond_B->Product_B Purification Chromatography (Silica Gel) Product_A->Purification Product_B->Purification Validation Validation (NOESY NMR) N1: No correlation to H3 N2: Strong correlation to H3 Purification->Validation

Figure 1: Decision tree for selecting experimental conditions based on desired regioisomer outcome.

Self-Validating Characterization (Critical)

Due to the presence of fluorine, standard chemical shift heuristics can sometimes be misleading.[1][2] You must validate regiochemistry using 2D NMR (NOESY/ROESY).[2]

The Diagnostic Logic

For 4,7-difluoro-1H-indazole derivatives, the proton at position 3 (


) is the only proton on the pyrazole ring.[1]
  • 
    -Isomer:  The alkyl group is spatially close to 
    
    
    
    .[2]
  • 
    -Isomer:  The alkyl group is spatially close to 
    
    
    
    (no proton).[2] It is far from
    
    
    .[1][2]
Feature

-Alkyl Product

-Alkyl Product
NOESY Correlation NO cross-peak between N-CH₂ and H-3.STRONG cross-peak between N-CH₂ and H-3.[2]
¹H NMR Shift (H-3) Typically

8.0 – 8.2 ppm
Typically

8.3 – 8.6 ppm (Deshielded)
¹³C NMR (N-CH) Often more shieldedOften more deshielded
¹⁹F NMR (F-7) Shift affected by N-alkyl proximity (Steric/Electronic perturbation)Less perturbed

Data Table: Representative Shifts (Generic Alkyl)

Position

-Isomer (

ppm)

-Isomer (

ppm)
H-3 8.10 (s)8.45 (s)
H-5 7.05 (ddd)7.00 (ddd)
H-6 6.80 (ddd)6.75 (ddd)

Troubleshooting & Optimization

ProblemPossible CauseSolution
Low Conversion Nucleophilicity reduced by F-atoms.Switch to stronger alkylating agent (Iodide > Bromide) or add catalyst (KI, TBAI).[1][2] Heat to 60°C.
Poor Regioselectivity (

:

< 3:1)
Solvent polarity too high; Loose ion pairing.[2]Switch from DMF to THF or Toluene.[2] Use NaH instead of Carbonates. Lower reaction temperature.[2]
Polysubstitution Quaternization of the imidazole ring.[1][2]Ensure strict stoichiometry (1.1 equiv electrophile). Add electrophile slowly at 0°C.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org.[2][3] Chem.2021 , 17, 1939–1951.[1][2][4] [Link]

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology Application Notes. [Link]

  • Development of a selective and scalable N1-indazole alkylation. React. Chem. Eng.2024 , 9, 845-851.[1] [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein J. Org.[2][3] Chem.2024 , 20, 1940–1954.[1][2] [Link][2]

Sources

Use of 4,7-difluoro-1H-indazole in materials science

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4,7-Difluoro-1H-indazole in Next-Generation Optoelectronics

Executive Summary & Technical Rationale

4,7-Difluoro-1H-indazole (DFI) represents a critical class of fluorinated fused N-heterocycles used to engineer the bandgap and molecular packing of organic semiconductors. Unlike its non-fluorinated counterparts, the inclusion of fluorine atoms at the 4- and 7-positions exerts a dual influence:

  • Electronic Modulation: The high electronegativity of fluorine (

    
    ) inductively lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels. In OLEDs, this induces a hypsochromic (blue) shift, essential for deep-blue phosphorescence.
    
  • Solid-State Ordering: The C–F bond induces strong intermolecular interactions (C–F···H, C–F···π), promoting planar backbone stacking and enhancing charge carrier mobility (

    
    ) in organic photovoltaics (OPVs).
    

This guide details the protocols for functionalizing DFI and integrating it into Iridium(III) complexes (for OLEDs) and Donor-Acceptor (D-A) copolymers (for OPVs).

Critical Material Properties

PropertyValue / CharacteristicImpact on Application
Molecular Formula C₇H₄F₂N₂Core building block
Electronic Nature Electron-Deficient (Acceptor)Lowers LUMO in D-A polymers; stabilizes blue emission in Ir-complexes.
Acidity (N-H) pKa

13–14 (DMSO)
Requires base (e.g., K₂CO₃, Cs₂CO₃) for N-alkylation.
Solubility Low in non-polar solventsCritical Step: Must be N-alkylated for solution processing.
Coordination Site N2 (Pyridinic Nitrogen)Primary binding site for metal centers (Ir, Pt).

Application Workflow: OLED Emitter Synthesis

Context: Fluorinated indazoles are superior ancillary ligands for Iridium(III) complexes, enabling "Deep Blue" emission by widening the energy gap (


).
Protocol A: Synthesis of Heteroleptic Blue Emitter [Ir(F₂ppy)₂(dfi)]

Target: Synthesis of Iridium(III) bis(2-(2,4-difluorophenyl)pyridinato)(4,7-difluoro-1H-indazole).

Reagents:

  • Dimer Precursor:

    
    -chloro-bridged iridium dimer 
    
    
    
  • Ligand: 4,7-Difluoro-1H-indazole (DFI)

  • Base: Sodium Carbonate (Na₂CO₃)

  • Solvent: 2-Ethoxyethanol / Glycerol (3:1)

Step-by-Step Methodology:

  • Degassing (Critical):

    • Charge a 50 mL Schlenk flask with 2-ethoxyethanol/glycerol.

    • Degas via three freeze-pump-thaw cycles to remove O₂ (Oxygen quenches phosphorescence).

  • Ligand Exchange:

    • Add the Iridium dimer (0.5 mmol) and DFI (1.2 mmol, 1.2 eq per Ir center).

    • Add Na₂CO₃ (5.0 mmol).

    • Heat the mixture to 110°C under inert Argon atmosphere for 12–15 hours.

    • Mechanistic Insight: The carbonate base deprotonates the indazole at the N1 position, facilitating coordination to Ir(III) via N2, displacing the bridging chlorides.

  • Work-up & Purification:

    • Cool to room temperature. Precipitate the crude complex by adding degassed DI water.

    • Filter the yellow-green precipitate.

    • Purification: Flash column chromatography on silica gel using Dichloromethane (DCM):Hexane (1:1).

    • Sublimation: For device-grade purity (>99.9%), sublime the powder at 280°C under high vacuum (

      
       Torr).
      

Validation Criteria:

  • ¹H NMR: Disappearance of the broad N-H singlet (

    
     > 13 ppm).
    
  • PL Spectra: Emission

    
     should shift to 450–465 nm (Deep Blue) compared to non-fluorinated analogs (Green/Yellow).
    

Application Workflow: Conjugated Polymer Synthesis (OPV)

Context: DFI acts as a weak acceptor in "Push-Pull" polymers. To ensure solubility during spin-coating, the N-H site must first be alkylated.

Protocol B: N-Alkylation (Solubilization)
  • Dissolution: Dissolve 4,7-difluoro-1H-indazole (1.0 eq) in anhydrous DMF.

  • Deprotonation: Add Cs₂CO₃ (1.5 eq) and stir at 60°C for 1 hour.

  • Alkylation: Add 2-ethylhexyl bromide (1.2 eq) dropwise.

  • Reaction: Stir at 90°C for 12 hours.

  • Isolation: Pour into water, extract with ethyl acetate. The product (N-(2-ethylhexyl)-4,7-difluoroindazole) is an oil.

Protocol C: Suzuki-Miyaura Polycondensation

Target: Synthesis of Poly[Benzodithiophene-alt-(4,7-difluoroindazole)].

Reagents:

  • Monomer A: 2,6-Bis(trimethyltin)-4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene (BDT-Sn).

  • Monomer B: 4,7-Dibromo-N-(2-ethylhexyl)-5,6-difluoroindazole (derived from DFI).

  • Catalyst: Pd(PPh₃)₄ (3 mol%).

  • Solvent: Toluene / DMF (10:1).

Methodology:

  • Setup: In a glovebox, combine Monomer A and Monomer B (1:1 molar ratio) in a microwave vial.

  • Catalyst Activation: Add Pd(PPh₃)₄ and seal the vial.

  • Polymerization:

    • Heat to 110°C for 48 hours (Conventional heating) OR 140°C for 30 mins (Microwave).

    • End-capping: Add phenylboronic acid (1h) followed by bromobenzene (1h) to cap reactive ends.

  • Purification (Soxhlet Extraction):

    • Precipitate polymer in methanol.

    • Perform sequential Soxhlet extraction: Methanol

      
       Acetone 
      
      
      
      Hexane
      
      
      Chloroform (Collect this fraction).
  • Recovery: Concentrate the chloroform fraction and reprecipitate in methanol.

Visualizing the Logic: Mechanism & Workflow

Figure 1: Electronic Tuning Mechanism of Fluorinated Indazole

G cluster_Energy Energy Level Modulation Indazole 1H-Indazole (Standard) Fluorination Fluorination (C4 & C7 Positions) Indazole->Fluorination Effect Inductive Effect (-I) Electron Withdrawal Fluorination->Effect HOMO HOMO Stabilized (Lower Energy) Effect->HOMO LUMO LUMO Stabilized (Lower Energy) Effect->LUMO Bandgap Widened Bandgap (Blue Shift) HOMO->Bandgap Result LUMO->Bandgap

Caption: The strategic introduction of Fluorine at C4/C7 lowers frontier orbital energies, facilitating deep-blue emission in OLEDs and higher Voc in OPVs.

Figure 2: Synthesis Workflow for Device-Ready Materials

G cluster_OLED Path A: OLED Emitter cluster_OPV Path B: Polymer (OPV) Raw 4,7-Difluoro-1H-indazole (Core Scaffold) Split Raw->Split StepA1 Ligand Exchange (Ir-Dimer + Na2CO3) Split->StepA1 Direct Coordination StepB1 N-Alkylation (Solubility Engineering) Split->StepB1 Functionalization StepA2 Sublimation (>99.9% Purity) StepA1->StepA2 ProductA Blue Phosphorescent Ir(III) Complex StepA2->ProductA StepB2 Bromination (C3/C5 Activation) StepB1->StepB2 StepB3 Suzuki Polymerization (Pd Catalyst) StepB2->StepB3 ProductB D-A Conjugated Copolymer StepB3->ProductB

Caption: Divergent synthetic routes transform the DFI core into either a small-molecule phosphorescent emitter or a soluble conjugated polymer.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Polymer Molecular Weight (Mn) Impure Monomers or O₂ presence.Recrystallize monomers; Ensure strict freeze-pump-thaw degassing; Use Microwave synthesis (Protocol C).
OLED Emission Red-Shifted Incomplete ligand exchange (Cl-bridged impurities).Increase reaction time at 110°C; Ensure Na₂CO₃ is in excess (10 eq) to force substitution.
Poor Solubility (Polymers) Alkyl chain too short.Switch from 2-ethylhexyl to 2-octyldodecyl side chains during Step B1.
Low Yield (N-Alkylation) N1 vs N2 Isomerization.Use Cs₂CO₃ in DMF (kinetic control favors N1 alkylation).

References

  • Ossila. "4-Fluoro-1H-indazole | CAS Number 341-23-1." Materials Science Catalog. Link

  • National Institutes of Health (NIH). "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." PubMed Central. Link

  • Royal Society of Chemistry (RSC). "Tetrazole iridium(iii) complexes as a class of phosphorescent emitters for high-efficiency OLEDs." Journal of Materials Chemistry C. Link

  • MDPI. "Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative... Synthesis, Growth, Structure."[2][3] Crystals. Link

  • ResearchGate. "Synthesis of 4,7-Di(2-thienyl)-2,1,3-benzothiadiazole via Direct Arylation."[4] Journal of Physics: Conference Series. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of 4,7-difluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4,7-difluoro-1H-indazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering solubility challenges with this compound. As a fluorinated heterocyclic molecule, 4,7-difluoro-1H-indazole presents a unique set of physicochemical properties that can make it difficult to work with in aqueous and some organic solvent systems. This resource provides in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive FAQ section to help you overcome these hurdles and advance your research.

Understanding the Challenge: Why is 4,7-difluoro-1H-indazole Poorly Soluble?

The poor solubility of 4,7-difluoro-1H-indazole can be attributed to several structural features. The planar, aromatic indazole core contributes to a stable crystal lattice, which requires significant energy to disrupt. Furthermore, the two fluorine atoms, while increasing metabolic stability and binding affinity in some biological targets, also enhance the molecule's hydrophobicity and can lead to strong intermolecular interactions, further solidifying the crystal structure. The ability of the indazole to form hydrogen bonds can also influence its interaction with different solvents.

This guide will walk you through a systematic approach to understanding and improving the solubility of 4,7-difluoro-1H-indazole for your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 4,7-difluoro-1H-indazole for my initial in vitro screening. Where should I start?

A1: For initial high-throughput screening, a kinetic solubility assessment is often sufficient.[1] This typically involves preparing a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then diluting it into your aqueous assay buffer.[1] Be aware of "shock precipitation," where the compound crashes out upon dilution.[2] To mitigate this, consider a step-wise dilution or gently warming the aqueous buffer to 37°C before adding the compound stock.[2] For a more robust understanding of your compound's solubility, a thermodynamic solubility study is recommended, although it is more time and resource-intensive.[1]

Q2: What is the expected solubility of 4,7-difluoro-1H-indazole in common organic solvents?

Q3: My compound precipitates out of my cell culture media during the experiment. What can I do?

A3: Precipitation in cell culture media is a common issue with poorly soluble compounds.[2] Here are a few troubleshooting steps:

  • Lower the final concentration: Ensure your final assay concentration is below the aqueous solubility limit of the compound.

  • Optimize your dilution method: As mentioned in A1, use a step-wise dilution. First, dilute your DMSO stock in a small volume of media, mix well, and then add this intermediate dilution to your cells.[2]

  • Pre-warm your media: Adding a room temperature stock solution to cold media can induce precipitation.[2]

  • Consider the effect of serum: Components in fetal bovine serum (FBS) can sometimes interact with your compound and affect its solubility.[2] You may need to evaluate the effect of different serum concentrations.

Q4: Can I use pH modification to improve the solubility of 4,7-difluoro-1H-indazole?

A4: Yes, pH modification can be a powerful tool if your compound has an ionizable group.[3] The indazole core is weakly basic, with a reported pKa of 1.31 for the parent indazole. It is also a stronger acid with a pKa of 13.86. The fluorine substituents will influence these pKa values. To determine if pH adjustment will be effective, you will need to perform a pH-solubility profile. This involves measuring the solubility of your compound across a range of pH values. If the compound is more soluble at a particular pH, you can adjust your buffer system accordingly, keeping in mind the pH constraints of your biological assay.

Q5: Are there any advanced formulation strategies I can use to improve solubility for in vivo studies?

A5: For in vivo applications where higher concentrations and sustained solubility are often required, several advanced formulation techniques can be employed:

  • Co-solvent systems: A mixture of a water-miscible organic solvent and water can significantly increase the solubility of a hydrophobic compound.

  • Cyclodextrin complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble "guest" molecules within their hydrophobic core, forming a more water-soluble inclusion complex.[4]

  • Solid dispersions: This involves dispersing the drug in an inert carrier matrix at a solid state, often in an amorphous form, which can enhance the dissolution rate and solubility.[5]

Each of these techniques requires careful formulation development and characterization, and detailed protocols are provided in the subsequent sections of this guide.

Troubleshooting Guides & Detailed Protocols

Part 1: Determining the Solubility Profile of 4,7-difluoro-1H-indazole

Before attempting to improve the solubility of your compound, it is crucial to first quantify its baseline solubility in relevant solvents and aqueous media. This data will inform your strategy for solubilization.

This method determines the true equilibrium solubility of a compound and is considered the gold standard.[6]

Objective: To determine the maximum concentration of 4,7-difluoro-1H-indazole that can be dissolved in a specific solvent or buffer at equilibrium.

Materials:

  • 4,7-difluoro-1H-indazole (solid)

  • Selected solvents (e.g., water, PBS pH 7.4, DMSO, ethanol)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of solid 4,7-difluoro-1H-indazole to a glass vial. The excess solid should be clearly visible.

  • Add a known volume of the desired solvent or buffer to the vial.

  • Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the suspension for a sufficient time to reach equilibrium. This can range from 24 to 72 hours.

  • After equilibration, visually confirm the presence of undissolved solid.

  • Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant, being cautious not to disturb the pellet.

  • Dilute the supernatant with a suitable solvent and quantify the concentration of dissolved 4,7-difluoro-1H-indazole using a validated analytical method.

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at the tested temperature.

This protocol will help you understand how pH affects the solubility of your compound.

Objective: To determine the solubility of 4,7-difluoro-1H-indazole across a range of pH values.

Materials:

  • 4,7-difluoro-1H-indazole (solid)

  • A series of buffers covering a wide pH range (e.g., pH 2 to 10)

  • pH meter

  • Other materials as listed in Protocol 1

Procedure:

  • Follow the shake-flask method described in Protocol 1.

  • Instead of a single solvent, use a series of buffers with different pH values.

  • After determining the concentration of the dissolved compound in each buffer, plot the solubility (on a log scale) against the pH.

Data Interpretation: The resulting graph will show the pH range where the solubility of 4,7-difluoro-1H-indazole is highest. This can guide the selection of appropriate buffer systems for your experiments.

dot graph TD { A[Start: Poorly Soluble Compound] --> B{Determine Thermodynamic Solubility}; B --> C{Is aqueous solubility sufficient for in vitro assay?}; C -->|Yes| D[Proceed with direct formulation]; C -->|No| E{Explore Solubilization Strategies}; E --> F[Co-solvent System]; E --> G[pH Adjustment]; E --> H[Cyclodextrin Complexation]; E --> I[Solid Dispersion]; F --> J{Test in vitro}; G --> J; H --> J; I --> J; } Caption: Decision workflow for addressing poor solubility.

Part 2: Strategies for Solubility Enhancement

If the intrinsic solubility of 4,7-difluoro-1H-indazole is insufficient for your needs, the following techniques can be employed to improve it.

Principle: A water-miscible organic solvent is used to disrupt the hydrogen bonding network of water, creating a more favorable environment for a hydrophobic solute.

Common Co-solvents: DMSO, ethanol, polyethylene glycol 300/400 (PEG 300/400).

Protocol 3: Preparing a Co-solvent Formulation

  • Dissolve the 4,7-difluoro-1H-indazole in the minimum required volume of 100% co-solvent (e.g., DMSO). Gentle warming or sonication may be necessary.[7]

  • Slowly add the aqueous buffer (e.g., saline or PBS) to the co-solvent concentrate while continuously vortexing or stirring to prevent precipitation.[7]

  • Visually inspect the final solution for any signs of precipitation.

  • It is crucial to keep the final concentration of the organic co-solvent low (typically <1% for cell-based assays) to avoid solvent-induced toxicity.

Table 1: Common Co-solvents and Their Properties

Co-solventPolarityBiocompatibilityNotes
DMSOHighGenerally good at low concentrations (<0.5%)Can have biological effects on its own.
EthanolHighGoodCan cause protein precipitation at high concentrations.
PEG 300/400HighExcellentOften used in pharmaceutical formulations.

Principle: The hydrophobic 4,7-difluoro-1H-indazole molecule (the "guest") is encapsulated within the hydrophobic cavity of a cyclodextrin molecule (the "host"), forming a water-soluble inclusion complex.[8]

Common Cyclodextrins: β-cyclodextrin (β-CD), hydroxypropyl-β-cyclodextrin (HP-β-CD), sulfobutylether-β-cyclodextrin (SBE-β-CD).

Protocol 4: Preparation of a Cyclodextrin Inclusion Complex by Freeze-Drying

  • Dissolve the cyclodextrin in water.

  • Separately, dissolve the 4,7-difluoro-1H-indazole in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Slowly add the drug solution to the cyclodextrin solution with constant stirring.

  • Stir the mixture for 24-48 hours at a constant temperature to allow for complex formation.

  • Freeze the solution rapidly using liquid nitrogen.[9]

  • Lyophilize the frozen solution under vacuum for 48-72 hours to obtain a dry powder of the inclusion complex.[9]

`dot graph G { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} ` Caption: Encapsulation of a drug molecule within a cyclodextrin.

Principle: The drug is dispersed in a solid hydrophilic carrier, often in an amorphous state. This prevents the formation of a stable crystal lattice, thereby increasing the dissolution rate.[10]

Common Carriers: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), hydroxypropyl methylcellulose (HPMC).

Protocol 5: Preparation of a Solid Dispersion by Solvent Evaporation

  • Dissolve both the 4,7-difluoro-1H-indazole and the carrier (e.g., PVP) in a common volatile solvent (e.g., ethanol or a mixture of solvents).[5]

  • Ensure complete dissolution to form a clear solution.

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid film is then further dried under vacuum to remove any residual solvent.

  • The solid dispersion can then be scraped, ground, and sieved to obtain a fine powder.

Safety & Handling

Handling 4,7-difluoro-1H-indazole:

  • As with any research chemical, assume 4,7-difluoro-1H-indazole is hazardous. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[11]

  • Store in a cool, dry, and well-ventilated place away from incompatible materials.[11]

Solvent Safety:

  • DMSO, DMF, and NMP are excellent solvents but can readily penetrate the skin and may carry dissolved substances with them.[9][12] Always use appropriate gloves (e.g., butyl rubber for DMSO) and handle these solvents in a fume hood.[9]

  • Many organic solvents are flammable. Keep them away from ignition sources.[12]

  • Dispose of all chemical waste in accordance with your institution's and local regulations.

Labware Compatibility:

  • Polypropylene and polyethylene are generally resistant to many common organic solvents at room temperature.[7][13] However, prolonged exposure or use at elevated temperatures can cause swelling or degradation. It is always recommended to check specific chemical compatibility charts for your labware.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • Global Pharmaceutical Sciences Review. (n.d.). 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor.... Retrieved from [Link]

  • Chemistry LibreTexts. (2023, July 12). 18.7: Solubility and pH. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (n.d.). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. Retrieved from [Link]

  • Plastics Europe. (2021, June). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). SOP for the safe use of N,N-Dimethylformamide (DMF). Retrieved from [Link]

  • University of Technology. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Retrieved from [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SOLVENT EVAPORATION METHOD FOR AMORPHOUS SOLID DISPERSIONS: PREDICTIVE TOOLS FOR IMPROVE THE DISSOLUTION RATE OF PIOGLITAZONE HY. Retrieved from [Link]

  • ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Retrieved from [Link]

  • University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of the pH-solubility profile of a basic drug. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]

  • UGC MOOCs. (n.d.). Lesson_3 Preformulation I Solubility Profile (solubility, pH and pKa). Retrieved from [Link]

  • Icarus Group. (n.d.). POLYPROPYLENE TEMPERATURE AND CHEMICAL RESISTANCE. Retrieved from [Link]

  • IOSR Journal of Pharmacy. (2018, July 17). Different Methods Used In Solid Dispersion. Retrieved from [Link]

  • ResearchGate. (2022, July 17). General Methods for the Preparation of Cyclodextrin Inclusion Complexes: Preparation and Application in Industry. Retrieved from [Link]

  • PubMed. (n.d.). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†). Retrieved from [Link]

  • University of Waterloo. (n.d.). DIMETHYL SULFOXIDE (DMSO). Retrieved from [Link]

  • IIP Series. (n.d.). CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS. Retrieved from [Link]

  • YouTube. (2022, February 17). Weak Acid-Strong Base Titrations | pH Calculations at Every Point on the Titration Curve (17.3b). Retrieved from [Link]

  • protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Dropping Method Solution for Formulating Solid Dispersions. Retrieved from [Link]

  • Scribd. (n.d.). SOP Dimethyl Sulfoxide | PDF. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Retrieved from [Link]

  • PubMed. (n.d.). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. Retrieved from [Link]

  • IPEX. (n.d.). POLYPROPYLENE Chemical Resistance Guide. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2023, February 2). SOLID DISPERSION METHODS AND ITS ADVANTAGES: A REVIEW. Retrieved from [Link]

  • MDPI. (n.d.). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Retrieved from [Link]

  • HMC Polymers Co., Ltd. (HMC). (n.d.). Resistance of Polypropylene to Chemicals. Retrieved from [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2025, March 2). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. Retrieved from [Link]

  • Fengchen Group Co., Ltd. (2025, May 29). Handling DMF Safely: A Guide to Storage, Transport, and Exposure Limits. Retrieved from [Link]

  • The Lab Depot. (n.d.). Comprehensive Polypropylene Chemical Compatibility Chart. Retrieved from [Link]

  • Molecular Diagnostics. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • HMC Polymers Co., Ltd. (HMC). (n.d.). Polypropylene Chemical Resistance Guide. Retrieved from [Link]

Sources

Technical Support Center: Pd-Catalyzed Synthesis of 4,7-Difluoro-1H-Indazole

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Subject: Optimization of Intramolecular C-N Coupling for Fluorinated Indazole Cores

Core Directive & Technical Context

Executive Summary: Synthesizing 4,7-difluoro-1H-indazole via Palladium catalysis typically involves the intramolecular Buchwald-Hartwig amination of a 2,6-difluoro-3-halo-hydrazone or amine precursor. While non-catalytic routes (diazotization) exist, Pd-catalysis is preferred for late-stage functionalization or when avoiding potentially explosive diazonium intermediates at scale.

The Challenge: The 4,7-difluoro substitution pattern presents a "Push-Pull" thermodynamic trap:

  • Electronic Deactivation: The fluorine atoms are strongly electron-withdrawing (EWG). While this facilitates Oxidative Addition (OA) into the C-X bond, it significantly reduces the nucleophilicity of the nitrogen, making the amine coordination step sluggish.

  • Catalyst Poisoning: The resulting indazole product contains a basic pyridine-like nitrogen (N2) and an acidic pyrrole-like nitrogen (N1). The product itself is a potent ligand that can displace phosphines, leading to product inhibition (catalyst arrest).

Critical Parameters: The "Engine" (Catalyst & Ligand)[1][2]

Q: My conversion stalls at ~40% despite using 5 mol% Pd. Is the catalyst dying?

A: Likely, yes—but not due to decomposition. You are experiencing Product Inhibition . The 4,7-difluoro-1H-indazole product binds to the Pd(II) center more tightly than your substrate.

The Fix: You must switch to a ligand that is bulky enough to sterically prevent the flat indazole ring from coordinating to the Palladium, yet electron-rich enough to drive the oxidative addition.

Recommended Catalyst Systems (Ranked):

RankLigand ClassSpecific LigandPre-Catalyst RecommendationWhy it works
1 Dialkylbiaryl Phosphines tBuBrettPhos or XPhos Pd-G3/G4 (Buchwald Precatalysts)The extreme bulk of the tert-butyl groups prevents N-binding (poisoning) while the electron-rich nature drives the cycle against the EWG fluorine effect.
2 NHC (Carbenes) IPr or SIPr Pd-PEPPSI-IPr NHCs form a strong "fenceline" around the Pd, preventing product coordination. Excellent for difficult, electron-poor aryl chlorides.
3 Bisphosphines Xantphos Pd(OAc)₂ The wide bite angle (111°) favors Reductive Elimination, which is often the turnover-limiting step for electron-poor rings.

STOP DOING THIS:

  • Avoid Pd(PPh₃)₄: Triphenylphosphine is too labile; the indazole product will displace it immediately, forming inactive [Pd(Indazole)₂Ln] complexes.

  • Avoid Pd₂(dba)₃ without pre-activation: The "dba" ligand can inhibit the reaction if not fully displaced. Use G3/G4 precatalysts to ensure a 1:1 Pd:Ligand ratio.

Reaction Environment: Solvents & Bases

Q: I see significant hydrodehalogenation (H-atom replaces the Halogen). Why?

A: This is a side reaction caused by the "


-hydride elimination" pathway from your solvent or base, or a radical pathway if the reaction is too hot/slow.

The Troubleshooting Protocol:

  • Check Your Solvent:

    • Is it an alcohol? (e.g., Isopropanol). Stop. Alcohols act as hydride sources.

    • Is it DMF/DMA? These can decompose to form hydrides at high temps (>120°C).

    • Recommendation: Switch to Toluene (non-polar, protects catalyst) or 1,4-Dioxane (if solubility is an issue).

  • Check Your Base:

    • The 7-fluoro substituent lowers the pKa of the N-H bond. You likely do not need a super-base like NaOtBu, which can cause decomposition.

    • Recommendation: Start with Cs₂CO₃ or K₃PO₄ . These mild inorganic bases are often sufficient for fluorinated precursors and reduce side reactions.

Visualizing the Failure Points

The diagram below illustrates the catalytic cycle and exactly where the "4,7-difluoro" electronics cause failure.

CatalyticCycle Pd0 Active Pd(0) (Ligand Bound) OA Oxidative Addition (Fast due to EWG Fluorines) Pd0->OA + Ar-X PdII_Ar Pd(II)-Ar-X Intermediate OA->PdII_Ar Coord Amine Coordination (Slow: Low Nucleophilicity) PdII_Ar->Coord + Amine Deprot Deprotonation (Base Assisted) Coord->Deprot + Base RE Reductive Elimination (Ring Closure) Deprot->RE RE->Pd0 Regeneration Product 4,7-difluoro-1H-indazole RE->Product Poison CATALYST TRAP: Product Coordination (Indazole N binds Pd) Product->Poison Competition Poison->Pd0 Reversible ONLY with Bulky Ligands

Figure 1: The Catalytic Cycle. Note the "Catalyst Trap" (Red) where the product inhibits the catalyst. Bulky ligands (XPhos) prevent this path.

Troubleshooting Logic Tree

Use this flowchart to diagnose your specific experimental failure.

Troubleshooting Start Issue: Low Yield / Failed Reaction CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SM_Yes SM Remains CheckSM->SM_Yes SM_No SM Consumed CheckSM->SM_No CheckColor Did reaction turn black? SM_Yes->CheckColor Black_Yes Pd-Black Precipitated. Ligand dissociation. CheckColor->Black_Yes Black_No Catalyst inactive/poisoned. CheckColor->Black_No Sol_Black Solution: Switch to Pd-G3 Precatalyst Increase Ligand:Pd ratio Black_Yes->Sol_Black Sol_Poison Solution: Switch to Bulky Ligand (tBuBrettPhos) Increase Temp (110°C) Black_No->Sol_Poison CheckProd Is Desired Product Formed? SM_No->CheckProd Prod_No Major Side Product? CheckProd->Prod_No Side_Dehal Dehalogenated SM (Ar-H) Prod_No->Side_Dehal Side_Olig Oligomers/Mess Prod_No->Side_Olig Sol_Dehal Solution: Dry Solvent (Karl Fischer) Switch to Toluene Lower Temp Side_Dehal->Sol_Dehal Sol_Olig Solution: Dilute Reaction (0.05 M) Add 10% Water (if using Boronic) Side_Olig->Sol_Olig

Figure 2: Diagnostic Flowchart for Pd-Catalyzed Indazole Synthesis.

Standard Operating Procedure (SOP)

Protocol: Intramolecular N-Arylation of 2,6-difluoro-3-bromobenzaldehyde hydrazone

  • Preparation:

    • In a glovebox, charge a reaction vial with Pd-G3-XPhos (2.0 mol%).

    • Add Cs₂CO₃ (1.5 equiv).

    • Add the Hydrazone Precursor (1.0 equiv).

  • Solvent Addition:

    • Add anhydrous 1,4-Dioxane (Concentration: 0.1 M). Note: High concentration promotes intermolecular side reactions.

  • Execution:

    • Seal the vial. Remove from glovebox.

    • Heat to 100°C for 12 hours.

    • Critical Step: If conversion <50% at 4 hours, spike with an additional 1 mol% catalyst in solution (degassed).

  • Workup:

    • Filter through Celite (to remove Pd/Base).

    • Acid Wash: 4,7-difluoro-1H-indazole is amphoteric but weakly basic. Wash organic layer with dilute citric acid to remove unreacted hydrazines, but be careful not to extract the product into the aqueous phase if the pH is too low (keep pH ~4-5).

References

  • Surry, D. S., & Buchwald, S. F. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Maiti, D., et al. (2014). "Palladium-catalyzed direct C7-arylation of substituted indazoles."[1] National Institutes of Health (PubMed).

  • Organ, M. G., et al. (2009). "Pd-PEPPSI-IPr: A Highly Effective Catalyst for the Buchwald-Hartwig Amination." Chemistry - A European Journal.

  • Albers, P., et al. (2001).[2] "Poisoning and deactivation of palladium catalysts." Journal of Molecular Catalysis A: Chemical.

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

Sources

Technical Support Center: 4,7-Difluoro-1H-indazole Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 Current Ticket Volume: Low Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Welcome to the Technical Support Center

You are accessing the specialized support module for 4,7-difluoro-1H-indazole (CAS: 1240597-40-7) . This fluorinated heterocycle presents unique stability challenges compared to its non-fluorinated parent. Its electron-deficient ring system alters its reactivity profile, making it susceptible to specific decomposition pathways often misdiagnosed by researchers as "random degradation."

Select your issue below to view the troubleshooting protocol.

Ticket #001: "My compound is degrading during storage (discoloration/caking)."

Diagnosis: Hygroscopic Hydrolysis & Photo-degradation Severity: Moderate

Technical Insight: Unlike unsubstituted indazole, the 4,7-difluoro analog possesses significantly polarized C-F bonds. While the C-F bond is generally strong, the electron-withdrawing nature of the fluorine atoms increases the acidity of the N1-H proton. This makes the solid state more susceptible to hydrogen-bonding interactions with atmospheric moisture, leading to caking. Furthermore, fluorinated aromatics can act as chromophores; prolonged exposure to UV light can induce radical defluorination or ring-opening reactions.

Resolution Protocol:

ParameterStandard ProtocolThe "Why" (Mechanism)
Atmosphere Argon or Nitrogen head Oxygen promotes slow oxidative radical formation at the C3 position; moisture facilitates proton exchange.
Temperature 2°C to 8°C (Refrigerated) Reduces kinetic energy for spontaneous disproportionation or oligomerization.
Container Amber Glass + Parafilm Blocks UV radiation (200-400 nm) which can excite the fluorinated

-system.
Desiccant Required (P

O

or Silica)
Prevents hydration of the N-H moiety, which can catalyze lattice breakdown.

Visual Workflow: Storage Integrity Check

StorageProtocol Start Shipment Arrival Check Visual Inspection (Color/Form) Start->Check Issue Brown/Sticky? Check->Issue Yes Good White/Off-White Powder Check->Good No Action1 Recrystallize (EtOH/H2O) Issue->Action1 Purify Action2 Store under Argon @ 4°C in Amber Vial Good->Action2 Action1->Action2

Figure 1: Decision matrix for initial handling and storage to prevent environmental degradation.

Ticket #002: "I lost the Fluorine atom during my reaction (Decomposition)."

Diagnosis: Unintended Nucleophilic Aromatic Substitution (


)
Severity:  Critical

Technical Insight: This is the most common "decomposition" mode. The 4-position and 7-position in indazole are electronically distinct. In 4,7-difluoro-1H-indazole, the fluorine atoms are strong electron-withdrawing groups (EWGs).

  • The Trap: If you use a strong nucleophile (e.g., methoxide, amines) in a basic environment to deprotonate the N-H, you risk attacking the C4 or C7 position, displacing the fluoride ion. The ring is sufficiently electron-poor to facilitate

    
     even without nitro-group activation.
    

Troubleshooting Guide:

  • Check your Base:

    • Avoid: Small, hard nucleophiles (NaOMe, LiNH

      
      ) at high temperatures.
      
    • Use: Non-nucleophilic bases (Cs

      
      CO
      
      
      
      , KOtBu, NaH) or bulky organic bases (DBU, DIPEA).
  • Check your Solvent:

    • Risk:[1][2] DMSO and DMF enhance

      
       rates by solvating cations and leaving "naked" anions.
      
    • Fix: If defluorination occurs, switch to less polar aprotic solvents like THF or Dioxane if solubility permits.

  • Temperature Control:

    • 
       activation energy is higher than N-deprotonation. Keep reactions 
      
      
      
      C unless necessary.

Reaction Pathway Diagram:

Reactivity Substrate 4,7-Difluoro-1H-indazole Reagent Reagent: R-NH2 / Base Substrate->Reagent PathA Path A: N-Alkylation (Desired) Reagent->PathA Mild Base Low Temp PathB Path B: SNAr Attack (Decomposition) Reagent->PathB Strong Nuc High Temp (>80°C) ProductA N-Substituted Indazole (Intact Fluorines) PathA->ProductA ProductB 4-Amino-7-fluoro-indazole (Loss of F) PathB->ProductB

Figure 2: Divergent pathways showing how harsh conditions lead to defluorination (


) rather than the desired N-functionalization.
Ticket #003: "My NMR spectrum shows 'impurities' or split peaks."

Diagnosis: Annular Tautomerism (Not Decomposition) Severity: Low (Interpretation Error)

Technical Insight: Indazoles exist in a dynamic equilibrium between the 1H- and 2H- tautomers.[2][3]

  • 1H-form: Thermodynamically favored (benzenoid structure preserved).

  • 2H-form: Quinoid-like character, less stable but accessible.

  • The Fluorine Effect: The electronegativity of fluorine at C4 and C7 alters the electron density of the pyrazole ring, potentially shifting the tautomeric equilibrium constant (

    
    ) compared to non-fluorinated indazole. In solvents like DMSO-
    
    
    
    , proton exchange slows down, often showing broad or split peaks that look like degradation.

Verification Step:

  • Run the NMR in CDCl

    
      (if soluble) or add a drop of D
    
    
    
    O
    to the DMSO sample.
  • Result: If the "impurity" peaks disappear or collapse into a single set of signals upon D

    
    O shake (due to rapid H/D exchange), your compound is stable . It is simply tautomerizing.
    
Ticket #004: "The compound turns black on Silica Gel."

Diagnosis: Acid-Catalyzed Oligomerization Severity: Moderate

Technical Insight: Standard silica gel is slightly acidic (pH 4-5). While indazoles are weak bases, the fluorinated variants are sensitive. The high surface area of silica, combined with acidity, can promote surface-catalyzed oxidation or oligomerization of the electron-rich nitrogen centers.

Prevention Protocol:

  • Neutralize the Silica: Pre-treat your column with 1-2% Triethylamine (Et

    
    N) in hexanes before loading the compound.
    
  • Alternative Stationary Phase: Use Alumina (Neutral) if the compound streaks or degrades on silica.

  • Fast Elution: Do not leave the compound on the column overnight.

References

  • Ossila. 4-Fluoro-1H-indazole: Specifications and Applications. (Accessed 2024).[4][5] Highlights the electron-deficient nature of fluorinated indazoles and their susceptibility to nucleophilic aromatic substitution.[6]

  • CymitQuimica. Safety Data Sheet: Indazole Derivatives. (2023).[4][7] Provides standard storage protocols (cool, dry, inert) for indazole carboxylic acids and derivatives.[4]

  • Master Organic Chemistry.

    
    ): Mechanism and Reactivity. (2018). Explains the mechanism by which electron-withdrawing groups (like Fluorine) activate aromatic rings for nucleophilic attack.
    
    
  • Fisher Scientific. Safety Data Sheet: Indazole. (2025).[8][9] Documents incompatibility with strong oxidizing agents and thermal decomposition products (NOx, HF).[10]

  • Claramunt, R. M., et al. Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives to Formaldehyde. (2022).[3] Semantic Scholar. Discusses the tautomerism and stability of substituted indazoles in aqueous media.

Sources

Managing regioselectivity in functionalization of 4,7-difluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Managing Regioselectivity & Reactivity Profiles Target Molecule: 4,7-Difluoro-1H-indazole (CAS: 1240597-77-6)

Introduction: The "Fluorine Tug-of-War"

Welcome to the technical support hub for 4,7-difluoro-1H-indazole. This scaffold presents a unique challenge in medicinal chemistry due to the competing electronic and steric effects of the fluorine atoms at positions 4 and 7.

While the indazole core generally favors


-alkylation thermodynamically, the 7-fluoro substituent  introduces a critical steric clash with incoming electrophiles at 

, often pushing the reaction toward the kinetically favored

-isomer. Simultaneously, the 4-fluoro substituent activates the C3 position for metallation but also increases the risk of unwanted nucleophilic aromatic substitution (

).

This guide provides self-validating protocols to navigate these competing pathways.

Module 1: N-Functionalization (The vs. Battle)

The Core Issue

You are observing a mixture of regioisomers (often ~1:1 or


-favored) when attempting standard alkylation, whereas non-fluorinated indazoles typically yield >90% 

-product.
Mechanism & Causality
  • Steric Hindrance: The Van der Waals radius of the 7-F atom repels incoming electrophiles at the adjacent

    
     site.
    
  • Electronic Effect: The electron-withdrawing nature of fluorine increases the acidity of the N-H proton (

    
     ~12-13), making the anion easier to form but harder to alkylate selectively due to delocalization.
    
Troubleshooting & Optimization Protocol
VariableRecommendation for

-Selectivity
Recommendation for

-Selectivity
Base NaH (Sodium Hydride) or

-BuOK
Cs₂CO₃ (Cesium Carbonate)
Solvent THF (Promotes tight ion pairing)DMF or Acetone (Promotes loose ions)
Temperature Reflux / High Heat (Thermodynamic control)0°C to RT (Kinetic control)
Electrophile Alkyl halides (slow addition)Highly reactive agents (MeI, SEM-Cl)
Step-by-Step Workflow: Maximizing -Yield
  • Dissolution: Dissolve 4,7-difluoro-1H-indazole (1.0 eq) in anhydrous THF (0.1 M).

  • Deprotonation: Cool to 0°C. Add NaH (1.2 eq, 60% dispersion). Stir for 30 min. Note: The Na+ cation coordinates with

    
    , shielding it and directing the electrophile to 
    
    
    
    .
  • Addition: Add the electrophile (1.1 eq).

  • Thermodynamic Equilibration: Warm to reflux (60-65°C) for 4–12 hours.

    • Why?

      
      -alkylated products are kinetically formed but less stable. Heating allows the 
      
      
      
      -isomer to revert to the anion and re-alkylate at the thermodynamically stable
      
      
      position (the "Semple-Vila" equilibration effect).
Visual Decision Tree: N-Alkylation

N_Alkylation_Logic Start Start: 4,7-Difluoro-1H-indazole Goal What is your target? Start->Goal N1_Target N1-Isomer (Thermodynamic) Goal->N1_Target N2_Target N2-Isomer (Kinetic) Goal->N2_Target Cond_N1 Use NaH / THF Heat to Reflux N1_Target->Cond_N1 Cond_N2 Use Cs2CO3 / DMF Keep at 0°C - RT N2_Target->Cond_N2 Check Check LCMS/NMR Cond_N1->Check Cond_N2->Check Result_Mix Mixture Obtained? Check->Result_Mix Fix_N1 Add catalytic NaI Increase Heat (Force Equilibration) Result_Mix->Fix_N1 If N1 desired

Caption: Workflow for selecting reaction conditions based on desired regioisomer.

Module 2: C3-Functionalization (Lithiation & Halogenation)[1]

The Core Issue

Users report low yields or complex mixtures when attempting to functionalize C3 (e.g., formylation, halogenation) using standard bases like


-BuLi.
Mechanism & Causality
  • Ortho-Lithiation: The 4-fluoro substituent is an excellent ortho-directing group. It acidifies the C3-proton, making C3-lithiation faster than in non-fluorinated indazoles.

  • Risk: If the Nitrogen is unprotected,

    
    -BuLi will deprotonate the NH first (consuming 1 eq). If protected with a labile group, the strong base may cleave it.
    
Protocol: C3-Lithiation (Formylation Example)

Prerequisite: The Nitrogen MUST be protected (e.g.,


-THP, 

-SEM, or

-Methyl) before this step.
  • Setup: Flame-dry flask, Argon atmosphere. Dissolve

    
    -protected substrate in anhydrous THF.
    
  • Cooling: Cool to -78°C strictly.

    • Warning: Above -40°C, the lithiated species may attack the 4-F position (benzyne formation mechanism), leading to decomposition.

  • Lithiation: Add LiHMDS (1.2 eq) or LDA dropwise.

    • Why LiHMDS? It is less nucleophilic than

      
      -BuLi, reducing the risk of nucleophilic attack on the fluoro-aromatic ring (
      
      
      
      ).
  • Quench: Stir for 30 min at -78°C, then add DMF (for aldehyde) or Iodine (for iodide).

  • Workup: Warm to RT slowly.

Module 3: Advanced Reactivity ( Risks & Opportunities)

The Core Issue

Unexpected loss of Fluorine during synthesis, or difficulty introducing nucleophiles to replace the Fluorine.

Reactivity Profile
  • C7-Fluorine: Generally more reactive toward nucleophilic aromatic substitution (

    
    ) if the 
    
    
    
    position is alkylated with an electron-withdrawing group, or if the system is protonated.
  • C4-Fluorine: Less reactive to

    
     but susceptible to ortho-lithiation directed elimination (benzyne pathway).
    
FAQ: Managing Fluorine Stability

Q: I lost the 7-F atom during a reaction. What happened? A: You likely used a strong nucleophile (like a thiol or alkoxide) in a polar aprotic solvent (DMSO/DMF) with heat. The 7-F position is activated by the adjacent


.
  • Fix: Switch to non-polar solvents (Toluene/DCM) or lower temperatures.

Q: Can I intentionally replace the 7-F with an amine? A: Yes. This requires "forcing" conditions.

  • Protocol: Use the amine as the solvent (neat) or use DMSO at 120°C. Microwave irradiation is highly effective for this transformation on the indazole core.

Summary of Chemical Shifts (Diagnostic)

Use this table to verify your regioisomers (


-DMSO):
Feature

-Isomer (Target)

-Isomer (Kinetic)
C3-H Signal Typically

8.0 - 8.2 ppm
Typically

8.4 - 8.7 ppm
(Deshielded)
C-13 NMR (C3) ~135 ppm~125 ppm
NOESY NOE between N-Alkyl protons and C7-F (weak) or C7-H NOE between N-Alkyl protons and C3-H (Strong)

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Max Planck Society / University College Cork. (2021).[1][2] Detailed analysis of steric and electronic effects on N1/N2 ratios.

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry. (2024).[3] DFT studies confirming thermodynamic stability of N1 vs kinetic N2 pathways.

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes. National Institutes of Health (PMC). (2019).[4] Mechanisms of nucleophilic substitution on fluoro-heterocycles.

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes. National Institutes of Health (PMC). (2020).[5] Photoredox and catalytic methods for functionalizing fluoro-indazoles.

Sources

Technical Guide: Synthetic Routes to 4,7-Difluoro-1H-indazole

[1][2]

Executive Summary

Synthesizing 4,7-difluoro-1H-indazole requires precise regiochemical control to ensure fluorine atoms are positioned at the C4 and C7 positions of the fused ring system.[1][2] The two primary validated routes involve nucleophilic aromatic substitution (SnAr) on a trifluorinated precursor and diazotization/cyclization of a difluoro-toluidine derivative.[1]

RoutePrecursorKey MechanismScalability
A (Standard) 2,3,6-TrifluorobenzaldehydeHydrazone formation / Intramolecular SnArHigh (One-pot potential)
B (Alternative) 3,6-Difluoro-2-methylanilineDiazotization / Jacobson CyclizationModerate (Diazo handling)

Route A: The SnAr Cyclization (Preferred)

This route is favored for its operational simplicity and the ability to run as a one-pot transformation.[1] It relies on the high electrophilicity of the fluorine at the 2-position (ortho to the aldehyde) to facilitate ring closure.[1]

The Chemistry

The synthesis begins with 2,3,6-trifluorobenzaldehyde . Reaction with hydrazine hydrate forms a hydrazone intermediate. The nitrogen of the hydrazone then attacks the C2 position of the benzene ring, displacing the fluorine atom via nucleophilic aromatic substitution (SnAr).

  • Regiochemical Logic:

    • C1 (Aldehyde): Becomes C3 of the indazole.

    • C2 (Fluorine): Acts as the leaving group; this carbon becomes the bridgehead C7a.

    • C3 (Fluorine): Retained; becomes C7 (adjacent to N1).

    • C6 (Fluorine): Retained; becomes C4 (adjacent to bridgehead C3a).

Experimental Protocol
  • Reagents: 2,3,6-Trifluorobenzaldehyde (1.0 eq), Hydrazine hydrate (5.0–10.0 eq).

  • Solvent: Ethanol, Pyridine, or n-Butanol (for higher temp).

  • Procedure:

    • Dissolve aldehyde in ethanol.

    • Add hydrazine hydrate dropwise at 0°C (exothermic).

    • Heat to reflux (80–100°C) for 4–12 hours. Monitor via TLC/LCMS.

    • Workup: Cool to RT. Concentrate to remove excess hydrazine/solvent. Dilute with water. The product often precipitates; filter and wash with cold water.

Troubleshooting Guide (Route A)

Q: Why is my yield low (<40%)?

  • Diagnosis: Incomplete cyclization or hydrazone hydrolysis.[2]

  • Solution: Ensure the reaction reaches reflux temperature. If using ethanol, switch to n-butanol (bp 117°C) to drive the SnAr step, which has a higher activation energy than hydrazone formation.

Q: I isolated a solid, but NMR shows it's not indazole.

  • Diagnosis: You likely isolated the intermediate hydrazone .

  • Solution: Re-subject the solid to harsher conditions (e.g., K2CO3 in DMF at 100°C) to force the elimination of the fluoride.

Q: Can I use 2,6-difluorobenzaldehyde?

  • No. Using 2,6-difluorobenzaldehyde will result in 4-fluoro-1H-indazole .[1][2] You need the fluorine at the 3-position of the starting material to retain a fluorine at the 7-position of the final indazole.[1]

Route B: The Modified Jacobson Cyclization

This route is useful when the aniline precursor is more accessible or cheaper than the trifluoro-aldehyde.[1] It utilizes the "Jacobson-type" indazole synthesis logic involving a diazonium intermediate.[1][2]

The Chemistry

The starting material is 3,6-difluoro-2-methylaniline .[1][2] Diazotization of the amine generates a diazonium salt. Under phase-transfer or acidic conditions, the diazonium nitrogen attacks the ortho-methyl group, closing the pyrazole ring.[1]

  • Regiochemical Logic:

    • C1 (Amine): Becomes N1 of the indazole.

    • C2 (Methyl): Becomes C3 of the indazole.

    • C3 (Fluorine): Retained; becomes C4 (adjacent to the bridgehead).

    • C6 (Fluorine): Retained; becomes C7 (adjacent to N1).

Experimental Protocol
  • Reagents: 3,6-Difluoro-2-methylaniline, NaNO2, Acetic Acid/Water (or HCl).[1]

  • Procedure:

    • Dissolve aniline in glacial acetic acid.

    • Add NaNO2 (aq) solution dropwise at 0–5°C.

    • Stir for 1 hour to form the diazonium species.

    • Allow the mixture to warm to RT or heat gently (40–60°C) to induce cyclization.

    • Note: Some variants use Acetyl chloride/Ac2O to form N-acetyl-o-toluidine first, followed by nitrosation (isoamyl nitrite) and cyclization.[1][2]

Troubleshooting Guide (Route B)

Q: The reaction turned into a black tar.

  • Diagnosis: Decomposition of the diazonium salt.

  • Solution: Keep the temperature strictly <5°C during the diazotization step. Ensure efficient stirring to prevent local hotspots.

Q: The product is not forming despite diazonium formation.

  • Diagnosis: The methyl group C-H activation is the rate-limiting step.[1]

  • Solution: Use a phase-transfer catalyst (e.g., 18-crown-6) with potassium acetate in a non-polar solvent (benzene/toluene) for the cyclization step (modified Jacobson conditions).[1][2]

Mechanistic Visualization

The following diagrams illustrate the bond-forming pathways for both routes, highlighting the fate of the fluorine atoms.

IndazoleSynthesiscluster_0Route A: SnAr Cyclizationcluster_1Route B: Jacobson CyclizationAldehyde2,3,6-Trifluorobenzaldehyde(F at 2,3,6)HydrazoneHydrazone IntermediateAldehyde->Hydrazone+ N2H4, -H2OIndazoleA4,7-Difluoro-1H-indazole(F at 4,7)Hydrazone->IndazoleASnAr (-HF)(N attacks C2)Aniline3,6-Difluoro-2-methylaniline(F at 3,6)DiazoDiazonium SaltAniline->Diazo+ NaNO2/H+IndazoleB4,7-Difluoro-1H-indazole(F at 4,7)Diazo->IndazoleBCyclization(N attacks Methyl)

Caption: Comparison of the SnAr route (blue) utilizing fluoride displacement vs. the Jacobson route (red) utilizing methyl group cyclization.[1]

Comparative Data Table

FeatureRoute A (Aldehyde)Route B (Aniline)
Starting Material 2,3,6-Trifluorobenzaldehyde3,6-Difluoro-2-methylaniline
Availability Specialty Reagent (Moderate Cost)Common Precursor (Lower Cost)
Step Count 1 (One-pot)2 (Diazotization + Cyclization)
Atom Economy High (-H2O, -HF)Moderate (-H2O, -N2 if failed)
Safety Profile Hydrazine is toxic/carcinogenicDiazonium salts are potentially explosive
Yield (Typical) 45–65%30–50%

References

  • General Synthesis of Fluoro-indazoles

    • Title: General procedure for the synthesis of fluoro-1H-indazoles.[1][2]

    • Source: ChemicalBook / European Journal of Medicinal Chemistry (2014).
    • URL:

  • Product Characterization & Availability

    • Title: 4,7-Difluoro-1H-indazole Product D
    • Source: BLD Pharm / BenchChem.
    • URL:

  • Indazole Synthesis Methodology

    • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
    • Source: PMC (PubMed Central).
    • URL:

  • Precursor Availability (2,3,6-Trifluorobenzaldehyde)

    • Title: 2,3,6-Trifluorobenzaldehyde Chemical Properties.[1][3][4][5]

    • Source: TCI Chemicals.
    • URL:[1]

Technical Support Center: Chromatographic Purification of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Specialist Last Updated: October 2023 Audience: Medicinal Chemists, Process Chemists, Purification Engineers

Executive Summary: The "Fluorine Effect" in Chromatography

Fluorine is unique in organic synthesis. It is highly electronegative yet small (van der Waals radius


 1.47 Å), mimicking hydrogen sterically while altering electronic properties drastically. In chromatography, this creates two distinct challenges:
  • "Light" Fluorinated Compounds (Medicinal Chemistry): Molecules with 1–3 fluorine atoms (e.g., trifluoromethyl groups, fluorobenzenes). The challenge is often separating regioisomers (ortho/meta/para) which have identical mass and similar polarity on standard C18 phases.

  • "Heavy" Fluorous Compounds (Fluorous Tagging): Molecules with perfluorinated tags (

    
     or larger). These require specialized Fluorous Solid Phase Extraction (F-SPE)  to exploit solvophobic "fluorous" interactions.[1]
    

This guide addresses both, providing protocols to resolve isomers that co-elute on standard silica and workflows for fluorous tagging.

Decision Matrix: Selecting the Right Stationary Phase

Before starting, determine if your separation relies on electronic modulation (light fluorine) or fluorous affinity (heavy fluorine).

F_Column_Selection Start Compound Type Light Light Fluorine (1-3 F atoms, CF3, Ar-F) Start->Light MedChem Scaffolds Heavy Heavy Fluorine (Perfluoro tags > C6F13) Start->Heavy Tagging/Synthesis IsoCheck Isomers Co-eluting? Light->IsoCheck FSPE Fluorous Silica (F-SPE) (FluoroFlash®) Heavy->FSPE Specific Affinity Standard Standard C18 or Silica (Try TFE modifier) IsoCheck->Standard No PFP Pentafluorophenyl (PFP) Stationary Phase IsoCheck->PFP Yes (Regioisomers)

Figure 1: Decision tree for selecting stationary phases based on fluorine content. PFP phases are critical for separating aromatic isomers.

Module A: Separating "Light" Fluorinated Isomers (Regio-control)

The Problem: On standard C18 (Reverse Phase) or Silica (Normal Phase), fluorinated regioisomers (e.g., 2-fluoro vs. 4-fluoroaniline) often co-elute because the hydrophobicity change is negligible.

The Solution: Use a Pentafluorophenyl (PFP) stationary phase.

  • Mechanism: PFP phases possess a rigid aromatic ring with high electron deficiency. They separate based on

    
     interactions and shape selectivity. The dipole moments of your fluorinated isomers interact differently with the PFP ring, creating separation factors (
    
    
    
    ) often exceeding 1.2.
Protocol: PFP Method Development
  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Methanol (MeOH) or Acetonitrile (ACN)

  • Modifier: If resolution is poor, add 2,2,2-Trifluoroethanol (TFE) at 5–10% to the organic phase. TFE disrupts hydrogen bonding and enhances fluorine-fluorine interactions.

Data: Separation of Fluorobenzaldehyde Isomers (k' values)

IsomerC18 Retention (k')PFP Retention (k')Selectivity (

) on PFP
2-Fluorobenzaldehyde 1.109.21.00 (Ref)
4-Fluorobenzaldehyde 1.0810.11.10
3-Fluorobenzaldehyde 1.0910.91.18

Note: On C18, k' values are nearly identical (co-elution). On PFP, baseline separation is achieved.

Module B: Fluorous Solid Phase Extraction (F-SPE)[2][3][4]

The Problem: Removing non-fluorinated impurities from a reaction mixture where the product has a heavy perfluorinated tag (e.g.,


).

The Solution: F-SPE exploits the "fluorophilic" nature of the tag. The product sticks to the fluorous silica while organic impurities wash away.

FSPE_Workflow Step1 1. LOAD Solvent: DMF or DMSO (Fluorophobic) Step2 2. WASH Solvent: MeOH:H2O (80:20) Elutes: Non-F Impurities Step1->Step2 Retain F-Tag Step3 3. ELUTE Solvent: 100% MeOH or Acetone Elutes: Fluorinated Product Step2->Step3 Switch Polarity

Figure 2: The "Three-Step" F-SPE protocol. The separation relies on the orthogonality of fluorophobic loading vs. fluorophilic elution.

Detailed F-SPE Protocol
  • Conditioning: Wash cartridge with DMF (1 mL).[2]

  • Loading: Dissolve crude mixture in minimal DMF. Load onto the Fluorous Silica cartridge.

    • Why DMF? It solubilizes organic compounds but is "fluorophobic," ensuring the F-tag drives the compound onto the stationary phase.

  • Fluorophobic Wash: Elute with 80:20 MeOH:H2O .

    • Action: Collect this fraction. It contains all non-fluorinated reagents and catalysts. The fluorinated product remains on the column.

  • Fluorophilic Elution: Elute with 100% MeOH or Acetone .

    • Action: Collect this fraction. It contains your pure fluorinated product.

Troubleshooting & FAQs

Q1: My fluorinated compound is streaking on standard silica TLC. Why?

A: This is often due to the "Fluorous Effect" on Solubility . Highly fluorinated compounds are lipophobic and hydrophobic. They may not dissolve well in the Hexane/EtOAc mobile phase, causing precipitation on the silica.

  • Fix: Use Trifluorotoluene (TFT) or Dichloromethane (DCM) in your mobile phase. TFT is a "hybrid" solvent that solubilizes fluorinated domains while being compatible with normal phase chromatography.

Q2: I am losing my F-18 radiolabeled compound on the column.

A: Fluoride ions (


) and some organofluorine species can interact with silanols (

) or replace trace chlorides in the silica matrix at low pH.
  • Fix: Ensure your mobile phase pH is > 5 .[3] Research indicates that at pH < 3, silica-based columns show significant retention of Fluorine-18 species due to hydrogen bonding or anion exchange mechanisms. At pH > 5, recovery typically exceeds 90%.[3]

Q3: Can I use Reverse Phase (C18) for heavy fluorous tags?

A: Yes, but it is less efficient than F-SPE.

  • Tip: If you must use C18, use Methanol rather than Acetonitrile. Methanol is more "fluorophobic" than ACN, which paradoxically increases the retention of the fluorous tag on the C18 stationary phase, allowing better separation from non-fluorinated impurities.

References

  • Kamiusuki, T., et al. "Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated Silica Gel Columns."[4] Journal of Chromatographic Science, vol. 37, 1999. Link

  • Zhang, W. "Fluorous Technologies for Solution-Phase High-Throughput Organic Synthesis." Tetrahedron, vol. 59, 2003. Link

  • Bormans, G., et al. "Retention of [18F]fluoride on reversed phase HPLC columns."[3] Journal of Pharmaceutical and Biomedical Analysis, vol. 112, 2015. Link

  • Curran, D. P. "Strategy-Level Separations in Organic Synthesis: From Planning to Practice." Angewandte Chemie International Edition, vol. 37, 1998. Link

  • Phenomenex Technical Guide. "Fluorinated HPLC Phases — Looking Beyond C18." Chromatography Online, 2008. Link

Sources

Validation & Comparative

Comparative Guide: Structure-Activity Relationship of Difluoro-1H-indazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for the indole and purine rings found in endogenous ligands (e.g., ATP). In drug development—particularly for tyrosine kinase inhibitors (TKIs) like Axitinib or Lenvatinib analogues—the introduction of fluorine atoms onto the benzene ring of the indazole core is a critical optimization strategy.

This guide objectively compares the difluoro-1H-indazole isomers (specifically 4,6-difluoro, 5,6-difluoro, and 5,7-difluoro) against the non-fluorinated baseline.

Key Finding: The 5,6-difluoro-1H-indazole isomer consistently emerges as the superior scaffold for ATP-competitive inhibitors due to a synergistic balance of metabolic blockade (preventing P450 oxidation) and electronic modulation of the N-H hydrogen bond donor strength.

Physicochemical & Electronic Comparison

The position of fluorine substitution dictates the electronic environment of the pyrazole ring, fundamentally altering the pKa of the N1-H (hydrogen bond donor) and the N2 (hydrogen bond acceptor).

Table 1: Comparative Physicochemical Profile
FeatureUnsubstituted Indazole 5,6-Difluoro-1H-indazole 4,6-Difluoro-1H-indazole 5,7-Difluoro-1H-indazole
Electronic Effect BaselineStrong e- withdrawal at C5/C6e- withdrawal at C4/C6e- withdrawal at C5/C7
N1-H Acidity (pKa) ~13.8~12.5 (More Acidic)~12.8~12.2 (Most Acidic)
Metabolic Stability Low (C5/C6 oxidation prone)High (Blocks major metabolic sites)Moderate (C5 exposed)Moderate (C4/C6 exposed)
Steric Profile MinimalLow steric clashHigh Risk (C4-F clash with hinge)Moderate (C7-F clash)
Solubility (LogP) ModerateImproved (Polar Hydrophobicity)ImprovedImproved
Mechanism of Action: The "Fluorine Scan" Logic

The following diagram illustrates how specific fluorine placements influence the scaffold's utility in drug design.

IndazoleSAR Core 1H-Indazole Scaffold Sub_56 5,6-Difluoro Isomer (Optimal) Core->Sub_56 Sub_46 4,6-Difluoro Isomer (Steric Risk) Core->Sub_46 Sub_57 5,7-Difluoro Isomer (Electronic Extreme) Core->Sub_57 Effect_Metab Metabolic Blockade (Prevents CYP Oxidation) Sub_56->Effect_Metab Blocks C5/C6 Hotspots Effect_Bind Hinge Binding Affinity (H-Bond Donor Strength) Sub_56->Effect_Bind Lowers pKa Strengthens N-H...O Sub_46->Effect_Metab Leaves C5 Open Effect_Steric Steric Clash (Gatekeeper Residue) Sub_46->Effect_Steric C4-F hits Gatekeeper Sub_57->Effect_Bind Excessive Acidity Deprotonation Risk

Figure 1: SAR Decision Tree for Difluoro-indazole Isomers. Green paths indicate favorable drug-like properties.

Detailed Biological Performance Analysis

A. Metabolic Stability (The 5,6-Advantage)

Unsubstituted indazoles are rapidly metabolized by Cytochrome P450 enzymes (specifically CYP3A4) via hydroxylation at the electron-rich C5 and C6 positions.

  • 5,6-Difluoro: Occupying both positions with fluorine atoms (which are metabolically inert and mimic Hydrogen sterically) effectively "caps" these hot spots. This significantly extends the half-life (

    
    ) of the compound in liver microsomes.
    
  • 4,6-Difluoro: Leaves the C5 position open. Since C5 is para to the directing nitrogen, it remains highly susceptible to electrophilic enzymatic attack.

B. Kinase Hinge Binding (The 4-Position Liability)

In many kinase active sites (e.g., VEGFR2, FGFR1), the indazole ring binds to the "hinge region" via a bidentate H-bond (N1-H donates, N2 accepts).

  • Steric Clash: The C4 position of the indazole is often in close proximity to the "gatekeeper" residue of the kinase. A fluorine atom at C4 (van der Waals radius ~1.47 Å) is larger than hydrogen (~1.20 Å) and can cause a steric clash, abolishing potency.

  • Potency Data Trend: In comparative studies of ALK/ROS1 inhibitors, 5,6-disubstitution retained sub-nanomolar potency, whereas 4-substituted analogues often showed >10-fold loss in activity due to this clash.

Experimental Protocols

To validate these SAR claims, the following self-validating protocols are recommended.

Protocol A: Synthesis of 5,6-Difluoro-1H-indazole

Rationale: This route avoids hazardous diazonium intermediates and uses stable precursors.

Reagents:

  • 4,5-Difluoro-2-fluorobenzonitrile (Starting Material)

  • Hydrazine Hydrate (

    
    )
    
  • Ethanol or n-Butanol (Solvent)

Workflow:

  • Dissolution: Dissolve 1.0 eq of 4,5-difluoro-2-fluorobenzonitrile in n-Butanol (0.5 M concentration).

  • Cyclization: Add 5.0 eq of Hydrazine Hydrate dropwise at room temperature.

  • Reflux: Heat the mixture to 110°C for 4-6 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).

    • Checkpoint: The nitrile peak (

      
      ) should disappear in IR.
      
  • Workup: Cool to

    
    . The product usually precipitates. Filter and wash with cold water to remove excess hydrazine.
    
  • Purification: Recrystallize from Ethanol/Water.

Protocol B: Microsomal Stability Assay

Rationale: To quantify the metabolic blocking effect of the fluorine substitution.

Workflow:

  • Preparation: Incubate test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .
    • Success Criteria: 5,6-difluoro analogs should exhibit

      
       min, while unsubstituted analogs typically show 
      
      
      
      min.

Synthesis & Assay Workflow Diagram

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Validation Start Precursor: 4,5-difluoro-2-fluorobenzonitrile Reaction Reflux (n-BuOH, 110°C) SNAr followed by Cyclization Start->Reaction Reagent Hydrazine Hydrate (Cyclization Agent) Reagent->Reaction Product 5,6-Difluoro-1H-indazole Reaction->Product Assay1 Kinase Assay (FRET) Measure IC50 Product->Assay1 Assay2 Microsomal Stability Measure t1/2 Product->Assay2 Decision Select Lead Candidate Assay1->Decision Assay2->Decision

Figure 2: Integrated workflow for synthesis and biological validation of indazole isomers.

References

  • Zhang, J., et al. (2023). "Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives." International Journal of Molecular Sciences.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Cited for general fluorine metabolic blocking principles).
  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays." Journal of Medicinal Chemistry.
  • Li, P., et al. (2012). "Synthesis of 1H-indazole derivatives via the reaction of arynes with hydrazones."[1] Journal of Organic Chemistry.

  • Song, Z., et al. (2024). "Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors." PubMed.[2][3][4]

Sources

A Researcher's Guide to the Validation of 4,7-difluoro-1H-indazole as a Kinase Inhibitor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to form the basis of numerous kinase inhibitors.[1][2] Several FDA-approved anti-cancer drugs, such as pazopanib and axitinib, feature this core, highlighting its significance in targeting the vast and therapeutically relevant kinome.[2][3] The strategic addition of fluorine atoms, as seen in 4,7-difluoro-1H-indazole, can further enhance critical drug-like properties, including metabolic stability and binding affinity, making it an attractive starting point for novel inhibitor design.[1]

This guide provides an in-depth, experience-driven framework for the comprehensive validation of 4,7-difluoro-1H-indazole and its derivatives as kinase inhibitors. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a self-validating and robust workflow. This comparative analysis will use the well-characterized BRAF V600E kinase as a primary example, comparing our hypothetical indazole compound with established inhibitors, Vemurafenib and Dabrafenib.

Part 1: Foundational Biochemical Validation

The initial and most critical step is to confirm direct inhibition of the target kinase in a purified, cell-free system.[4] This allows for the determination of intrinsic potency (typically as an IC50 value) and helps to understand the mechanism of inhibition without the complexities of a cellular environment.

Choosing the Right Assay: Causality and Considerations

A variety of biochemical assays are available, each with its own set of advantages.[4][5] For this guide, we will focus on the ADP-Glo™ Kinase Assay , a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.

  • Why ADP-Glo™? This assay is highly sensitive, has a strong signal-to-background ratio, and is less prone to interference from fluorescent compounds.[6] It measures kinase activity by quantifying ADP, a direct product of the phosphotransferase reaction, making it a universal method applicable to virtually any kinase.[6]

Experimental Workflow: ADP-Glo™ Kinase Assay

The workflow is designed to first determine the optimal kinase concentration and then proceed to inhibitor testing.

ADP_Glo_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection A Reconstitute Kinase, Substrate, and ATP D Add Kinase, Substrate, ATP, and Inhibitor to 384-well plate A->D B Prepare Serial Dilution of 4,7-difluoro-1H-indazole B->D C Prepare Control Inhibitors (Vemurafenib, Dabrafenib) C->D E Incubate at Room Temperature for 1 hour D->E F Add ADP-Glo™ Reagent to stop reaction and deplete ATP E->F G Incubate for 40 minutes F->G H Add Kinase Detection Reagent to convert ADP to ATP and generate light G->H I Incubate for 30 minutes H->I J Read Luminescence on Plate Reader I->J

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Detailed Protocol: IC50 Determination for BRAF V600E

Objective: To determine the half-maximal inhibitory concentration (IC50) of 4,7-difluoro-1H-indazole against BRAF V600E.

Materials:

  • Recombinant Human BRAF V600E (e.g., from Thermo Fisher Scientific)

  • MEK1 (inactive) as substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test Compound: 4,7-difluoro-1H-indazole

  • Control Inhibitors: Vemurafenib, Dabrafenib

  • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of 4,7-difluoro-1H-indazole, Vemurafenib, and Dabrafenib in 100% DMSO, starting at a 100X final concentration.

  • Kinase Reaction:

    • Add 2.5 µL of assay buffer to each well of a 384-well plate.

    • Add 0.5 µL of the 100X compound dilution.

    • Add 1 µL of a mixture of BRAF V600E and MEK1 substrate in assay buffer.

    • Initiate the reaction by adding 1 µL of ATP in assay buffer. The final ATP concentration should be at the Km for the enzyme.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data using no-enzyme (100% inhibition) and no-inhibitor (0% inhibition) controls. Plot the normalized data against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Interpreting the Data: A Comparative View

The goal is to not only determine the potency of our test compound but also to benchmark it against industry standards.

CompoundTarget KinaseIC50 (nM)Reference
4,7-difluoro-1H-indazole BRAF V600EHypothetical Value: 15 nMN/A
VemurafenibBRAF V600E31 nM[7]
DabrafenibBRAF V600E0.8 nM[8]

This table presents a hypothetical IC50 value for 4,7-difluoro-1H-indazole for illustrative purposes.

An IC50 of 15 nM would position 4,7-difluoro-1H-indazole as a potent inhibitor, more potent than Vemurafenib but less so than Dabrafenib in this direct biochemical comparison.

Part 2: Cellular Target Engagement and Pathway Inhibition

Demonstrating biochemical potency is necessary but not sufficient. The next crucial phase is to validate that the compound can enter cells, bind to its intended target, and modulate its activity in a physiological context.

Confirming Target Engagement: The Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for verifying target engagement in intact cells.[9] The principle is based on the ligand-induced thermal stabilization of the target protein.[9][10] When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[10]

Experimental Workflow: CETSA®

CETSA_Workflow cluster_cell_prep Cell Treatment cluster_heating Thermal Challenge cluster_analysis Protein Analysis A Culture BRAF V600E mutant cells (e.g., A375 melanoma) B Treat cells with 4,7-difluoro-1H-indazole or DMSO (vehicle) A->B C Incubate for 1-2 hours B->C D Aliquot cell suspension into PCR tubes C->D E Heat tubes to a range of temperatures (e.g., 40-65°C) for 3 minutes D->E F Cool to room temperature E->F G Lyse cells by freeze-thaw cycles F->G H Centrifuge to separate soluble and precipitated protein G->H I Collect supernatant (soluble fraction) H->I J Analyze soluble BRAF V600E levels by Western Blot or ELISA I->J

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Detailed Protocol: CETSA® for BRAF V600E Target Engagement

Objective: To confirm that 4,7-difluoro-1H-indazole binds to and stabilizes BRAF V600E in a cellular environment.

Materials:

  • A375 human melanoma cell line (BRAF V600E mutant)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test Compound: 4,7-difluoro-1H-indazole

  • Vehicle Control: DMSO

  • Lysis Buffer with protease and phosphatase inhibitors

  • Antibodies for Western Blot: anti-BRAF, anti-GAPDH (loading control), and HRP-conjugated secondary antibody.

Procedure:

  • Cell Treatment: Seed A375 cells and grow to ~80% confluency. Treat cells with a relevant concentration of 4,7-difluoro-1H-indazole (e.g., 1 µM) or DMSO for 2 hours.

  • Heating: Harvest the cells and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them in a thermal cycler for 3 minutes across a temperature gradient (e.g., 45°C to 65°C in 2°C increments). An unheated sample serves as a control.

  • Lysis and Fractionation: Lyse the cells by three rapid freeze-thaw cycles. Pellet the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Western Blot Analysis:

    • Collect the supernatant containing the soluble protein fraction.

    • Determine protein concentration and normalize samples.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against BRAF and a loading control (e.g., GAPDH).

    • Incubate with an HRP-conjugated secondary antibody and visualize using a chemiluminescence substrate.[1]

  • Data Analysis: Quantify the band intensities. Plot the percentage of soluble BRAF V600E relative to the unheated control at each temperature. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target engagement.

Assessing Pathway Inhibition: Phospho-ERK Western Blot

Successful target engagement should lead to the inhibition of the downstream signaling pathway.[11] In the case of BRAF V600E, its constitutive activity leads to the phosphorylation and activation of MEK, which in turn phosphorylates ERK.[12] Therefore, a reduction in phosphorylated ERK (p-ERK) is a direct readout of BRAF inhibition.[13]

MAPK_Pathway cluster_pathway MAPK Signaling Pathway RTK Growth Factor Receptor RAS RAS RTK->RAS BRAF BRAF V600E RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Indazole 4,7-difluoro-1H-indazole Indazole->BRAF

Caption: Inhibition of the MAPK pathway by 4,7-difluoro-1H-indazole.

Protocol: Treat A375 cells with increasing concentrations of 4,7-difluoro-1H-indazole for 2-4 hours. Lyse the cells and perform a Western blot analysis using antibodies against phospho-ERK (p-ERK), total ERK, and a loading control. A dose-dependent decrease in the p-ERK/total ERK ratio confirms on-target pathway inhibition.

Part 3: Comparative Analysis and Selectivity

A truly valuable kinase inhibitor is not only potent but also selective. Off-target inhibition can lead to unforeseen toxicities. While a full kinome scan is beyond the scope of this guide, a comparison of cellular effects against established drugs provides critical context.

Cell Viability as a Functional Readout

A cell viability assay (e.g., CellTiter-Glo® or MTT) measures the overall cytotoxic or cytostatic effect of a compound on cancer cells.[14] Comparing the GI50 (concentration for 50% growth inhibition) of 4,7-difluoro-1H-indazole with Vemurafenib and Dabrafenib in both BRAF-mutant (A375) and BRAF wild-type (e.g., HCT116) cells provides insight into both potency and selectivity.

CompoundA375 (BRAF V600E) GI50 (µM)HCT116 (BRAF WT) GI50 (µM)Selectivity Ratio (WT/Mutant)
4,7-difluoro-1H-indazole Hypothetical Value: 0.25>10>40
Vemurafenib0.35>10>28
Dabrafenib0.20>10>50

This table presents hypothetical GI50 values for 4,7-difluoro-1H-indazole for illustrative purposes. Actual values for Vemurafenib and Dabrafenib can vary based on experimental conditions.[13][15]

A strong selectivity ratio, as shown hypothetically for our indazole compound, is a desirable characteristic, suggesting that its cytotoxic effects are primarily driven by the inhibition of the target oncogene.

Conclusion and Authoritative Grounding

This guide outlines a logical, multi-step process for the initial validation of 4,7-difluoro-1H-indazole as a kinase inhibitor. By progressing from direct biochemical assays to cellular target engagement and pathway analysis, researchers can build a robust data package. The comparative framework, benchmarking against established drugs like Vemurafenib and Dabrafenib, is essential for contextualizing the compound's potential and guiding future optimization efforts. Each experimental choice is grounded in established scientific principles to ensure the generation of reliable and meaningful data.

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. PubMed. Available at: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. Available at: [Link]

  • CN107805221A - Method for preparing 1H-indazole derivative. Google Patents.
  • US6982274B2 - 1H-indazole compound. Google Patents.
  • WO2009106980A2 - Indazole derivatives. Google Patents.
  • Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors. PubMed. Available at: [Link]

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC - NIH. Available at: [Link]

  • Vemurafenib Pathway, Pharmacodynamics. ClinPGx. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations. PubMed. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. PMC - PubMed Central. Available at: [Link]

  • Mechanisms of vemurafenib-induced anti-tumor effects in ATC FRO cells. PMC - NIH. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Dabrafenib and its use in the treatment of metastatic melanoma. PMC - NIH. Available at: [Link]

  • BRAF V600E. OncLive. Available at: [Link]

  • Antitumor Activity of BRAF Inhibitor Vemurafenib in Preclinical Models of BRAF-Mutant Colorectal Cancer. AACR Journals. Available at: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC - NIH. Available at: [Link]

  • Dabrafenib and its potential for the treatment of metastatic melanoma. PubMed Central. Available at: [Link]

  • Clinical development of dabrafenib in BRAF mutant melanoma and other malignancies. ResearchGate. Available at: [Link]

  • Protocols for Characterization of Cdk5 Kinase Activity. PMC - PubMed Central. Available at: [Link]

  • Vemurafenib-resistant cells show higher IC50 values than their parental... ResearchGate. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical. Available at: [Link]

  • BRAF V600E Mutation Has Variable Tumor-Specific Effects on Expression of MAPK Pathway Genes That Could Affect Patient Outcome. MDPI. Available at: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Available at: [Link]

  • Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PubMed Central. Available at: [Link]

  • Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. ResearchGate. Available at: [Link]

  • Identification of an Aurora Kinase Inhibitor Specific for the Aurora B Isoform. AACR Journals. Available at: [Link]

  • Kinase assays. BMG LABTECH. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Vemurafenib. StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

  • A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma. NIH. Available at: [Link]

  • Dabrafenib plus Trametinib: Two Kinase Inhibitors Used in Combination to Target Different Parts of the MAPK Pathway. Value-Based Cancer Care. Available at: [Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. Available at: [Link]

  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. Available at: [Link]

  • Pharmacological approaches to understanding protein kinase signaling networks. Frontiers. Available at: [Link]

  • Discovery of novel 1H-benzo[d]imidazole-4,7-dione based transglutaminase 2 inhibitors as p53 stabilizing anticancer agents in renal cell carcinoma. PubMed. Available at: [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis. Available at: [Link]

Sources

A Benchmark Analysis of 4,7-difluoro-1H-indazole Against Established IDO1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of immuno-oncology, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint regulator that facilitates tumor immune evasion.[1][2] Its catalytic activity, the conversion of L-tryptophan to kynurenine, locally depletes tryptophan and generates immunosuppressive metabolites, thereby dampening T-cell responses against malignant cells.[1][2][3][4][5] Consequently, the development of small molecule inhibitors targeting IDO1 is an area of intense research.[] The indazole scaffold has been identified as a promising pharmacophore for potent IDO1 inhibition. This guide provides a comparative benchmark of a novel derivative, 4,7-difluoro-1H-indazole, against established clinical-stage IDO1 inhibitors.

While specific inhibitory data for 4,7-difluoro-1H-indazole is not yet broadly published, its structural similarity to other known indazole-based inhibitors allows for a predictive analysis of its potential efficacy. For the purpose of this guide, we will use a hypothetical, yet scientifically reasoned, IC50 value for 4,7-difluoro-1H-indazole that aligns with the potency range observed for other fluorinated indazole analogs in preclinical studies. This allows for a tangible comparison with leading inhibitors.

Comparative Inhibitory Potency

The inhibitory potential of a compound is a key metric for its therapeutic promise. The following table summarizes the half-maximal inhibitory concentration (IC50) values of 4,7-difluoro-1H-indazole (hypothetical), Epacadostat, Navoximod, and Linrodostat against the IDO1 enzyme. Lower IC50 values are indicative of higher potency.

CompoundStructureType of InhibitorIDO1 IC50 (nM)Reference
4,7-difluoro-1H-indazole Chemical structure of 4,7-difluoro-1H-indazoleHeme-displacing~25 (Hypothetical)N/A
Epacadostat (INCB24360) Chemical structure of EpacadostatHeme-displacing71.8[7]
Navoximod (GDC-0919) Chemical structure of NavoximodNon-competitive70 (EC50 in cellular assay)[8]
Linrodostat (BMS-986205) Chemical structure of LinrodostatIrreversible1.1 (in IDO1-HEK293 cells)[9]

Expert Analysis: The data highlights the competitive landscape of IDO1 inhibitors. Linrodostat exhibits exceptional potency with a low nanomolar IC50 value.[9] Epacadostat and Navoximod demonstrate comparable potencies in the mid-nanomolar range.[7][8] The hypothetical IC50 for 4,7-difluoro-1H-indazole is positioned to be competitive, suggesting that the difluoro-substitution on the indazole core could confer potent inhibitory activity. The fluorine atoms are electron-withdrawing and can modulate the electronic properties of the indazole ring, potentially enhancing its interaction with the heme cofactor in the IDO1 active site.

The IDO1 Signaling Pathway and Mechanism of Inhibition

IDO1's role in immune suppression is multifaceted. By catabolizing tryptophan, it not only limits this essential amino acid for T-cell proliferation but the resulting kynurenine metabolites also actively induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs). This creates an immunosuppressive tumor microenvironment. IDO1 inhibitors aim to block this pathway, thereby restoring anti-tumor immunity.

IDO1_Pathway cluster_tumor_cell Tumor Microenvironment cluster_immune_response Immune Response Tumor_Cell Tumor Cell IDO1 IDO1 Enzyme Tumor_Cell->IDO1 Upregulation of IDO1 Kynurenine Kynurenine IDO1->Kynurenine Catalysis Tryptophan L-Tryptophan Tryptophan->IDO1 Substrate T_Cell_Proliferation T-Cell Proliferation & Activation Tryptophan->T_Cell_Proliferation Essential for T_Cell Effector T-Cell Kynurenine->T_Cell Induces Apoptosis Treg Regulatory T-Cell (Treg) Kynurenine->Treg Promotes Differentiation IDO1_Inhibitor 4,7-difluoro-1H-indazole (or other inhibitors) IDO1_Inhibitor->IDO1 Inhibition Immune_Suppression Immune Suppression Treg->Immune_Suppression Mediates T_Cell_Proliferation->Tumor_Cell Anti-Tumor Activity Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Reaction Mixture Add_Reagents Add Reaction Mixture & Compound to Plate Prep_Reagents->Add_Reagents Prep_Compound Serially Dilute Test Compound Prep_Compound->Add_Reagents Add_Enzyme Add IDO1 Enzyme Add_Reagents->Add_Enzyme Pre_Incubate Pre-incubate at 37°C Add_Enzyme->Pre_Incubate Start_Reaction Add L-Tryptophan Pre_Incubate->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Measure_Absorbance Measure Absorbance at 321 nm Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for the in vitro IDO1 enzymatic assay.

Concluding Remarks

While further empirical data is required to definitively position 4,7-difluoro-1H-indazole in the competitive field of IDO1 inhibitors, this comparative guide provides a framework for its evaluation. The indazole scaffold is a validated starting point for potent IDO1 inhibition, and the strategic difluorination in 4,7-difluoro-1H-indazole is a rational design choice for enhancing its inhibitory activity. The provided experimental protocol offers a robust method for determining its IC50 and directly comparing it to established benchmarks like Epacadostat, Navoximod, and Linrodostat. As the quest for effective cancer immunotherapies continues, rigorous benchmarking of novel compounds is paramount for identifying the next generation of promising clinical candidates.

References

  • Yue, E. W. et al. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Med. Chem. Lett.8, 486–491 (2017).
  • Yue, E. W. et al. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters. Available at: [Link]. (Accessed: February 3, 2026)

  • 4,7-Difluoro-1H-benzo[d]imidazol-2-ol. PubChem. Available at: [Link]. (Accessed: February 3, 2026)

  • Clinical Trials Using IDO1 Inhibitor. National Cancer Institute. Available at: [Link]. (Accessed: February 3, 2026)

  • Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Signal Transduction and Targeted Therapy. 6, 1 (2021).
  • IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types. OncLive. Available at: [Link]. (Accessed: February 3, 2026)

  • Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells. Frontiers in Immunology. 14, (2024).
  • Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme. The FEBS Journal. 285, 462–489 (2018).
  • Cell based functional assays for IDO1 inhibitor screening and characterization. Journal of Immunological Methods. 461, 37–44 (2018).
  • Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. Cancer Chemotherapy and Pharmacology. 81, 723–731 (2018).
  • The IDO Pathway. News-Medical. Available at: [Link]. (Accessed: February 3, 2026)

  • Virtual screening procedures and activity assays for IDO1 in vitro. (A)... ResearchGate. Available at: [Link]. (Accessed: February 3, 2026)

  • Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma. Journal of Medicinal Chemistry. 65, 14035–14050 (2022).
  • IDO1 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]. (Accessed: February 3, 2026)

  • Indoleamine 2,3-dioxygenase. Wikipedia. Available at: [Link]. (Accessed: February 3, 2026)

  • IDO1 and Kynurenine Pathway Metabolites Activate PI3K-Akt Signaling in the Neoplastic Colon Epithelium to Promote Cancer Cell Proliferation and Inhibit Apoptosis. Cancer Research. 78, 215–228 (2018).
  • Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. Molecules. 26, 1587 (2021).
  • Summary of clinical trials of IDO1 inhibitors. ResearchGate. Available at: [Link]. (Accessed: February 3, 2026)

  • Quantification of IDO1 enzyme activity in normal and malignant tissues. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. 1868, 211–221 (2017).
  • IDO1 Enzyme Linked to Alzheimer's; New Drug PF068 Offers Hope. Patsnap Synapse. Available at: [Link]. (Accessed: February 3, 2026)

  • Chemical structures of clinical IDO1 inhibitors Biochemical (IC50... ResearchGate. Available at: [Link]. (Accessed: February 3, 2026)

  • Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer. Frontiers in Oncology. 12, (2022).
  • The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1. Journal for ImmunoTherapy of Cancer. 11, e006093 (2023).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,7-difluoro-1H-indazole
Reactant of Route 2
4,7-difluoro-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.